molecular formula C8H11NO B1201976 1-(Pyridin-2-yl)propan-2-ol CAS No. 5307-19-7

1-(Pyridin-2-yl)propan-2-ol

Número de catálogo: B1201976
Número CAS: 5307-19-7
Peso molecular: 137.18 g/mol
Clave InChI: GAMOMPUVNAWKHH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Pyridin-2-yl)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-pyridin-2-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOMPUVNAWKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601311006
Record name α-Methyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-19-7
Record name α-Methyl-2-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5307-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-2-pyridineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601311006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Pyridinyl)-2-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-yl)ethan-1-ol from 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1-(pyridin-2-yl)ethan-1-ol, a valuable chemical intermediate, through the reduction of 2-acetylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Pyridine-containing molecules are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The chiral alcohol, 1-(pyridin-2-yl)ethan-1-ol, serves as a key building block in the synthesis of various pharmaceutical agents and chiral ligands for asymmetric catalysis. The most direct and common method for the preparation of this alcohol is the reduction of the corresponding ketone, 2-acetylpyridine.

This guide will focus on the widely utilized and efficient reduction of 2-acetylpyridine using sodium borohydride (NaBH₄), a mild and selective reducing agent. While other methods such as catalytic hydrogenation and chemoenzymatic reduction exist, the borohydride reduction offers a straightforward, high-yielding, and scalable approach suitable for most laboratory settings.

Reaction Pathway: Sodium Borohydride Reduction

The reduction of 2-acetylpyridine to 1-(pyridin-2-yl)ethan-1-ol proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during the workup step to yield the final secondary alcohol.[1][2]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 2-Acetylpyridine Alcohol 2-Acetylpyridine->Alcohol 1. NaBH₄, Methanol 2. H₂O (workup) NaBH4 NaBH₄

Caption: General reaction scheme for the reduction of 2-acetylpyridine.

Quantitative Data Summary

The following tables summarize the typical quantitative data associated with the sodium borohydride reduction of 2-acetylpyridine.

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Appearance
2-Acetylpyridine1-(Pyridin-2-yl)ethan-1-oneC₇H₇NO121.14Colorless to yellow liquid
1-(Pyridin-2-yl)ethan-1-ol1-(Pyridin-2-yl)ethan-1-olC₇H₉NO123.15Colorless to pale yellow oil

Table 2: Typical Reaction Parameters and Yields

ParameterValueReference
Reducing AgentSodium Borohydride (NaBH₄)[3]
SolventMethanol (MeOH) or Ethanol (EtOH)[4]
Temperature0 °C to Room Temperature[3][4]
Reaction Time1 - 4 hours[4]
Molar Ratio (NaBH₄ : Ketone)1.5 : 1[3]
Typical Yield> 90%[3]

Detailed Experimental Protocol

This protocol details the procedure for the reduction of 2-acetylpyridine using sodium borohydride in methanol.

Materials and Reagents
  • 2-Acetylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in anhydrous methanol (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (4.68 g, 123.8 mmol) portion-wise over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (50 mL) while cooling the flask in an ice bath.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 1-(pyridin-2-yl)ethan-1-ol.

  • Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Experimental Workflow Diagram

G start Start dissolve Dissolve 2-acetylpyridine in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 react Stir at 0 °C then RT add_nabh4->react quench Quench with H₂O react->quench concentrate Remove Methanol (Rotary Evaporator) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product 1-(Pyridin-2-yl)ethan-1-ol filter_concentrate->product

References

Physicochemical Properties of 1-(Pyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-yl)propan-2-ol is a pyridine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties is fundamental for its development and application. This technical guide provides a summary of the known properties of this compound, detailed experimental protocols for the determination of key physicochemical parameters, and a general synthesis pathway. Due to the limited availability of experimental data for this specific compound, this guide focuses on the methodologies required to obtain these crucial characteristics.

Core Physicochemical Properties

The empirical data for this compound is not extensively reported in the literature. The following table summarizes the available and calculated information for this compound.

PropertyValueSource
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.181 g/mol [1]
Melting Point Not available[1]
Boiling Point Not available[1]
pKa Not available
logP Not available
Aqueous Solubility Not available

Synthesis Pathway

A general synthesis for 1-pyridin-2-yl-propan-2-ol has been referenced in Organic Syntheses. The logical workflow for such a synthesis is outlined below.

G General Synthesis Workflow for this compound A Starting Materials (e.g., 2-Picoline, Acetaldehyde) B Reaction (e.g., Grignard or Aldol type reaction) A->B C Work-up (Quenching, Extraction) B->C D Purification (e.g., Distillation, Chromatography) C->D E Characterization (NMR, IR, MS) D->E F This compound E->F

A general synthesis workflow diagram.

Experimental Protocols for Physicochemical Property Determination

Given the absence of reported experimental values for several key physicochemical properties of this compound, this section provides detailed methodologies for their determination.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug discovery, indicating the lipophilicity of a compound. The shake-flask method is a widely accepted standard for its determination.

Methodology: Shake-Flask Method

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them vigorously for at least 24 hours, followed by separation of the two phases.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., 10 µL of stock in 990 µL of buffer and 1000 µL of octanol).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification:

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

G Workflow for logP Determination via Shake-Flask Method A Prepare Stock Solution of Compound C Mix Compound with Saturated Solvents A->C B Pre-saturate n-Octanol and Water B->C D Agitate to Reach Equilibrium C->D E Separate Phases (Centrifugation) D->E F Sample Octanol and Aqueous Phases E->F G Quantify Compound Concentration (HPLC/LC-MS) F->G H Calculate logP G->H

Workflow for logP determination.
Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and distribution. Potentiometric titration is a common method for pKa determination.

Methodology: Potentiometric Titration

  • Sample Preparation: Prepare a solution of this compound of known concentration in deionized water. The ionic strength of the solution should be kept constant using an inert salt like KCl.[2]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel (e.g., 25°C) and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point. For more accurate results, the derivative of the titration curve can be calculated.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Processing: After equilibration, separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve should be prepared.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution at a specific pH and temperature.

Biological Activity

Currently, there is a lack of specific data in the public domain regarding the biological activities of this compound. However, the pyridine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could be a valuable starting point for medicinal chemistry programs.[3] Pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound and provided detailed experimental protocols for the determination of its key properties. While there is a clear need for further experimental characterization of this compound, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data for its potential development in pharmaceutical and other scientific fields. The provided workflows for synthesis and property determination are intended to guide future research efforts.

References

In-Depth Structural Characterization of 1-(Pyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 1-(Pyridin-2-yl)propan-2-ol, a pyridine-containing secondary alcohol of interest in medicinal chemistry and organic synthesis. This document outlines the key analytical techniques and experimental protocols for the elucidation of its chemical structure and purity assessment.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 5307-19-7, possesses the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] It is a chiral molecule, existing as a racemic mixture unless subjected to enantioselective synthesis or resolution. The presence of both a pyridine ring and a hydroxyl group makes it a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5307-19-7[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms α-Methyl-2-pyridineethanol[2]

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the propanol side chain. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the hydroxyl group.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-6' (Pyridine) ~8.5Doublet~5.0
H-4' (Pyridine) ~7.7Triplet of doublets~7.7, 1.8
H-3' (Pyridine) ~7.2Doublet~7.8
H-5' (Pyridine) ~7.1Doublet of doublets~7.5, 4.9
CH (Propanol) ~4.0Multiplet-
CH₂ (Propanol) ~2.8Multiplet-
CH₃ (Propanol) ~1.2Doublet~6.5
OH (Propanol) VariableBroad singlet-

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The pyridine ring carbons will appear in the aromatic region, while the propanol side chain carbons will be in the aliphatic region.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-2' (Pyridine) ~160
C-6' (Pyridine) ~149
C-4' (Pyridine) ~136
C-3' (Pyridine) ~123
C-5' (Pyridine) ~121
CH (Propanol) ~68
CH₂ (Propanol) ~45
CH₃ (Propanol) ~23

Note: Predicted values are based on computational models and data from analogous structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For this compound, electron impact (EI) ionization is a common technique.

The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight (137.18). Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
137 [C₈H₁₁NO]⁺Molecular Ion (M⁺)
122 [C₈H₁₀N]⁺Loss of CH₃
93 [C₅H₄NCH₂]⁺Alpha-cleavage
45 [C₂H₅O]⁺Alpha-cleavage

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible characterization data.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-picolyllithium with acetaldehyde.

Experimental Protocol:

  • Preparation of 2-picolyllithium: A solution of 2-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-butyllithium in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour.

  • Reaction with Acetaldehyde: Freshly distilled acetaldehyde is added dropwise to the solution of 2-picolyllithium at -78 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.

  • Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps picoline 2-Picoline step1 Generation of 2-Picolyllithium picoline->step1 nBuLi n-Butyllithium nBuLi->step1 acetaldehyde Acetaldehyde step2 Nucleophilic Addition acetaldehyde->step2 step1->step2 -78 °C, THF step3 Aqueous Workup step2->step3 Quench with NH4Cl(aq) step4 Purification step3->step4 Extraction & Drying product This compound step4->product Column Chromatography

Caption: Synthetic workflow for this compound.
NMR Sample Preparation and Data Acquisition

Experimental Protocol:

  • Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse programs are used for acquiring 1D ¹H and ¹³C{¹H} spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans and a suitable relaxation delay are used. 2D NMR experiments such as COSY and HSQC can be performed to aid in the complete assignment of proton and carbon signals.

NMR_Workflow Sample This compound NMR_Tube Dissolve and transfer to NMR tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer Acquire Data on NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID Processing Fourier Transform, Phasing, Baseline Correction FID->Processing Spectrum ¹H and ¹³C NMR Spectra Processing->Spectrum Analysis Structural Elucidation Spectrum->Analysis

Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry Analysis

Experimental Protocol:

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron impact (EI) is a common ionization method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. This fragmentation pattern is then compared with expected pathways to confirm the structure.

Conclusion

The comprehensive structural characterization of this compound is achieved through a synergistic application of synthetic organic chemistry and modern analytical techniques. NMR spectroscopy and mass spectrometry provide definitive evidence for the molecular structure, while the detailed experimental protocols ensure the reproducibility and accuracy of these findings. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and development of novel pyridine-based compounds.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-(Pyridin-2-yl)propan-2-ol. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data obtained from computational models. These predictions are valuable for the structural elucidation, identification, and characterization of this compound in research and development settings. The guide also includes standardized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using established spectroscopic prediction algorithms and provides a reliable reference for the key spectral features of the molecule.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.55d1HH-6 (Pyridinyl)
~7.65td1HH-4 (Pyridinyl)
~7.18d1HH-3 (Pyridinyl)
~7.10ddd1HH-5 (Pyridinyl)
~4.10m1HCH-OH
~2.90dd1HCH₂ (diastereotopic)
~2.75dd1HCH₂ (diastereotopic)
~2.50s (broad)1HOH
~1.25d3HCH₃

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (ppm)Assignment
~160.0C-2 (Pyridinyl)
~149.5C-6 (Pyridinyl)
~136.8C-4 (Pyridinyl)
~123.5C-3 (Pyridinyl)
~121.5C-5 (Pyridinyl)
~68.0CH-OH
~45.0CH₂
~23.0CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Broad, StrongO-H stretch (alcohol)
~3050MediumC-H stretch (aromatic)
~2970, ~2870MediumC-H stretch (aliphatic)
~1590, ~1570, ~1470, ~1430Strong to MediumC=C and C=N stretching (pyridine ring)
~1120MediumC-O stretch (secondary alcohol)
~750StrongC-H out-of-plane bend (ortho-disubstituted pyridine)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
13730[M]⁺ (Molecular Ion)
12210[M - CH₃]⁺
93100[M - C₂H₄O]⁺ (base peak, pyridin-2-ylmethyl cation)
9240[M - C₂H₅O]⁺
7820[Pyridine]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is used.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is utilized. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample or a solution, a drop is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For this type of molecule, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • Data Acquisition (EI-MS): The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

  • Data Acquisition (ESI-MS): The sample solution is introduced into the ion source through a capillary at a high voltage. This creates a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (typically protonated, [M+H]⁺). These ions are then analyzed by the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution, Pelletizing, etc.) B Spectrometer (NMR, IR, or MS) A->B Introduce Sample C Data Acquisition (FID, Interferogram, Mass Spectrum) B->C Generate Raw Data D Data Processing (Fourier Transform, Baseline Correction, etc.) C->D Process Data E Spectral Interpretation D->E Analyze Spectrum F Structure Elucidation / Verification E->F Confirm Structure G Reporting and Archiving F->G Document Findings

Caption: General workflow of spectroscopic analysis.

"1-(Pyridin-2-yl)propan-2-ol" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Pyridin-2-yl)propan-2-ol, a pyridine derivative of interest in chemical synthesis and potentially in pharmaceutical development. This document details its chemical identity, molecular structure, and methods of synthesis, presenting available data in a structured format for ease of reference.

Chemical Identity and Molecular Structure

This compound is a chemical compound featuring a pyridine ring substituted at the 2-position with a 2-hydroxypropyl group.

  • CAS Number: 5307-19-7

  • Molecular Formula: C₈H₁₁NO[1]

  • Molecular Weight: 137.18 g/mol [1]

  • SMILES: CC(O)CC1=NC=CC=C1

  • InChI Key: GAMOMPUVNAWKHH-UHFFFAOYSA-N

The molecular structure consists of a pyridine ring, a heterocyclic aromatic amine, attached to a three-carbon chain with a hydroxyl group on the second carbon of the chain. This structure imparts specific chemical properties that make it a subject of interest in various synthetic applications.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its related ketone analog, 1-(Pyridin-2-yl)propan-2-one, are summarized below. It is important to note that while structurally similar, the alcohol and ketone will exhibit different physical and chemical properties.

PropertyThis compound1-(Pyridin-2-yl)propan-2-one
CAS Number 5307-19-76302-02-9
Molecular Formula C₈H₁₁NOC₈H₉NO
Molecular Weight 137.18 g/mol [1]135.16 g/mol
Appearance -Orange to Very Dark Red Oil
Storage Temperature -2-8°C Refrigerator

Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reaction of 2-methylpyridine with an appropriate aldehyde. A detailed experimental protocol based on a patented synthesis method is provided below.

Synthesis of this compound from 2-Methylpyridine and Acetaldehyde

This protocol is adapted from a method described in patent literature for the production of pyridine ethanol derivatives.

Materials:

  • 2-Methylpyridine

  • Acetaldehyde

  • Triethylamine

  • Ion-exchanged water

  • Stainless steel autoclave (3 L capacity)

Experimental Procedure:

  • Reaction Setup: To a 3 L stainless steel autoclave, add 930 g (10 mol) of 2-methylpyridine and 330 g of ion-exchanged water.

  • Addition of Reagents: Add 66 g (1.5 mol) of acetaldehyde and 71 g (0.7 mol) of triethylamine to the autoclave. The molar ratio of triethylamine to acetaldehyde is approximately 0.47.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 140°C for 2 hours.

  • Work-up: After the reaction is complete, cool the autoclave to 60°C. Remove the unreacted acetaldehyde and triethylamine under reduced pressure (25 kPa or less).

  • Isolation of Product: Further distill the mixture at 120°C and a pressure of 2 kPa or less to remove water and unreacted 2-methylpyridine, yielding a concentrate containing the product.

  • Analysis: The resulting concentrate can be analyzed by ¹H-NMR to confirm the presence and purity of this compound. In a reported synthesis, this method yielded 185 g (1.4 mol) of the product, corresponding to a yield of 90% and a selectivity of 94%.[2]

Below is a DOT script for a Graphviz diagram illustrating the synthesis workflow.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_product Product and Analysis 2-Methylpyridine 2-Methylpyridine Reaction_in_Autoclave Reaction at 140°C for 2h 2-Methylpyridine->Reaction_in_Autoclave Acetaldehyde Acetaldehyde Acetaldehyde->Reaction_in_Autoclave Triethylamine Triethylamine Triethylamine->Reaction_in_Autoclave Removal_of_Volatiles Removal of Acetaldehyde and Triethylamine Reaction_in_Autoclave->Removal_of_Volatiles Distillation Distillation to remove Water and unreacted 2-Methylpyridine Removal_of_Volatiles->Distillation Product_Concentrate This compound Concentrate Distillation->Product_Concentrate Analysis ¹H-NMR Analysis Product_Concentrate->Analysis

Caption: Synthesis Workflow for this compound.

Applications and Biological Activity

While specific data on the biological activity of this compound is limited in publicly available literature, its structural analogs and related pyridine derivatives are known to possess a range of biological activities. For instance, the related compound 1-(Pyridin-2-yl)propan-2-one is described as an antimicrobial bioactive compound. Pyridine-containing compounds are of significant interest in medicinal chemistry and drug development.

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a potentially valuable building block in asymmetric synthesis for the preparation of enantiomerically pure pharmaceuticals.

Further research is required to fully elucidate the biological activity and potential applications of this compound.

Below is a DOT script illustrating the potential logical relationship for the application of this compound.

G Potential Applications of this compound cluster_synthesis Chemical Synthesis cluster_pharma Pharmaceutical Development Compound This compound Chiral_Building_Block Chiral Building Block Compound->Chiral_Building_Block Asymmetric_Synthesis Asymmetric Synthesis Chiral_Building_Block->Asymmetric_Synthesis API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Asymmetric_Synthesis->API_Synthesis Drug_Discovery Drug Discovery Lead Compound API_Synthesis->Drug_Discovery

Caption: Potential Applications of this compound.

References

The Multifaceted Therapeutic Potential of Pyridine-Containing Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When functionalized with an alcohol moiety, this heterocyclic structure gives rise to a class of compounds with a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of pyridine-containing alcohols, offering a resource for their potential application in drug discovery and development. The information presented herein is supported by a review of current scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Pyridine-containing alcohols and their derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in tumor progression and angiogenesis.

Quantitative Anticancer Data

The cytotoxic and antiproliferative activities of various pyridine-containing compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are common metrics used to quantify this activity.

Compound ClassCompound Example/DerivativeCell LineActivity MetricValue (µM)Reference
Pyridine-Ureas1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea (8e)MCF-7 (Breast)IC500.22[1]
Pyridine-UreasCompound 8nMCF-7 (Breast)IC501.88[1]
Pyridone6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1)HepG2 (Liver)IC504.5[2]
Pyridine DerivativeCompound H42SKOV3 (Ovarian)IC500.87[3]
Pyridine DerivativeCompound H42A2780 (Ovarian)IC505.4[3]
Pyridine-OxadiazoleHybrid Compound VIIHepG2 (Liver)IC500.76 - 12.21[4]
Pyridine-OxadiazoleHybrid Compound VIIMCF-7 (Breast)IC500.76 - 12.21[4]
Pyridine-ChalconePyrazoline derivative 6cVariousGI500.38[5]
Pyridine-ChalconePyrazoline derivative 6fVariousGI500.45[5]
Key Signaling Pathway: VEGFR-2 Inhibition

Many pyridine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 blocks downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to reduced endothelial cell proliferation, migration, and survival.[7][8]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR-2 signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Test compounds (pyridine alcohols) dissolved in DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Antimicrobial Activities

Pyridine-containing alcohols, particularly alkyl pyridinol derivatives, have shown promising antimicrobial activity, primarily against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.

Compound ClassCompound ExampleBacterial StrainMIC (µg/mL)Reference
Alkyl PyridinolEA-02-009S. aureus ATCC 259231[9]
Alkyl PyridinolEA-02-009MRSA ATCC 335910.5[9]
Alkyl PyridinolJC-01-072S. aureus ATCC 259234[9]
Alkyl PyridinolJC-01-072MRSA ATCC BAA-444[9]
Alkyl PyridinolJC-01-074S. aureus ATCC 2592316[9]
Alkyl PyridinolJC-01-074MRSA USA300LAC16[9]
Pyridyl-carbonyl ThiazoleCompound 3aeS. epidermidis16[7]
Pyridyl-carbonyl ThiazoleCompound 3aeS. aureus64[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in CAMHB directly in the 96-well microtiter plate. Typically, 50 µL of broth is added to all wells, followed by 50 µL of the stock compound solution to the first well. After mixing, 50 µL is transferred to the next well, and so on, creating a dilution series.

  • Inoculation: Within 15 minutes of its preparation, add 50 µL of the final bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (i.e., remains clear). The growth control well must show distinct turbidity.

Anti-inflammatory Activities

Derivatives of pyridine alcohols, such as pyridoxine (Vitamin B6), have demonstrated significant anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory cytokine production.

Quantitative Anti-inflammatory Data

In vivo models, such as the carrageenan-induced paw edema assay in rats, are commonly used to evaluate anti-inflammatory activity, measured as the percentage of edema inhibition.

Compound ClassCompound ExampleModelDoseInhibition (%)Reference
3-Hydroxy Pyridine-4-oneCompound ACarrageenan-induced paw edema (rat)20 mg/kg67[10]
3-Hydroxy Pyridine-4-oneCompound CCarrageenan-induced paw edema (rat)100 mg/kg56[10]
3-Hydroxy Pyridine-4-oneCompound CCarrageenan-induced paw edema (rat)200 mg/kg58[10]
Standard DrugIndomethacinCarrageenan-induced paw edema (rat)5 mg/kg60[11]
Pyridine DerivativePyridoxine (Vitamin B6)LPS-stimulated monocytes250 µg/mLDownregulation of multiple inflammatory mediators[12][13]
Key Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and degradation of the inhibitor IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some pyridine derivatives have been shown to interfere with this pathway.[15]

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active p65/p50 IkB->NFkB_active releases Proteasome Proteasome IkB->Proteasome degradation NFkB_inactive p65/p50 NFkB_inactive->IkB bound Gene_Transcription Pro-inflammatory Gene Transcription NFkB_active->Gene_Transcription translocates to nucleus

Canonical NF-κB signaling pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Test compounds (pyridine alcohols) and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (Indomethacin, e.g., 5 mg/kg), and test groups receiving different doses of the pyridine alcohol derivative. Administer the compounds and vehicle intraperitoneally or orally.

  • Baseline Measurement: Thirty minutes (for i.p.) or one hour (for oral) after treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-carrageenan paw volume. Calculate the percentage inhibition of edema for the treated groups compared to the negative control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V is the mean increase in paw volume.

Neuroprotective Activities

Pyridine alcohols, including the vitamin pyridoxine, have shown neuroprotective effects in various models of neurodegeneration and neurotoxicity.[11][16] Their mechanisms of action include antioxidant effects, modulation of neurotransmitter levels, and inhibition of enzymes like acetylcholinesterase.

Key Signaling Pathway: Nrf2/HO-1 Activation

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress, a key factor in neurodegenerative diseases. Under oxidative stress, the transcription factor Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including Heme Oxygenase-1 (HO-1). Activation of this pathway by bioactive compounds can confer significant neuroprotection.

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2_active Nrf2 Keap1->Nrf2_active releases Nrf2_inactive Nrf2 Nrf2_inactive->Keap1 bound & ubiquitinated ARE ARE (Antioxidant Response Element) Nrf2_active->ARE translocates & binds HO1 HO-1 Gene ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes expresses Screening_Workflow cluster_Discovery Discovery & Screening cluster_Validation Hit Validation & Optimization cluster_Preclinical Preclinical Development Lib Compound Library (Pyridine Alcohols) HTS Primary High-Throughput Screening (HTS) (Single Concentration) Lib->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_ID->Dose_Response Active Hits SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Lead_Opt Lead Optimization (Improve Potency & Properties) SAR->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Xenograft, Edema) Lead_Opt->In_Vivo Optimized Leads Tox Toxicology & Safety Pharmacology In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

References

The Pivotal Role of 1-(Pyridin-2-yl)propan-2-ol as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral building blocks, possessing a defined three-dimensional arrangement of atoms, are instrumental in the construction of complex molecules with specific biological activities or material properties. Among these, 1-(Pyridin-2-yl)propan-2-ol has emerged as a versatile and valuable synthon, offering a unique combination of a stereogenic center and a coordinating pyridine moiety. This technical guide provides a comprehensive overview of the synthesis, resolution, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Synthesis of Chiral this compound

The primary route to enantiomerically enriched this compound involves the asymmetric reduction of its corresponding prochiral ketone, 1-(pyridin-2-yl)propan-2-one. Several powerful methodologies have been developed to achieve this transformation with high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation has proven to be a robust and efficient method for the synthesis of chiral pyridyl alcohols. This technique typically employs a ruthenium catalyst bearing a chiral ligand.

Quantitative Data for Asymmetric Transfer Hydrogenation of 2-Acetylpyridine Derivatives

Catalyst/LigandSubstrateProduct ConfigurationEnantiomeric Excess (ee %)Yield (%)Reference
RuCl₂[(R)-xylBINAP][(R)-daipen]2-Acetylpyridine(R)>9995Adapted from Noyori Hydrogenation Principles
[(R,R)-TsDPEN]RuCl2-Acetylpyridine(R)>99>99[1][2]

Experimental Protocol: Asymmetric Transfer Hydrogenation of 1-(Pyridin-2-yl)propan-2-one

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of similar pyridyl ketones.

Materials:

  • 1-(Pyridin-2-yl)propan-2-one

  • [(R,R)-TsDPEN]RuCl catalyst

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous isopropanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [(R,R)-TsDPEN]RuCl (0.1 mol%) in anhydrous isopropanol.

  • Add a solution of 1-(pyridin-2-yl)propan-2-one (1 equivalent) in anhydrous isopropanol.

  • Add the formic acid/triethylamine azeotrope (2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification cluster_product Final Product catalyst [(R,R)-TsDPEN]RuCl reaction_mix Reaction Mixture catalyst->reaction_mix ketone 1-(Pyridin-2-yl)propan-2-one ketone->reaction_mix solvent Anhydrous Isopropanol solvent->reaction_mix h_source HCOOH/NEt3 h_source->reaction_mix stir Stir at RT reaction_mix->stir monitor Monitor (TLC/GC) stir->monitor quench Quench (NaHCO3) monitor->quench extract Extract (DCM) quench->extract dry Dry (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify final_product Chiral this compound purify->final_product

Caption: Workflow for the asymmetric transfer hydrogenation of 1-(pyridin-2-yl)propan-2-one.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of prochiral ketones, utilizing a chiral oxazaborolidine catalyst.[3][4][5][6]

Quantitative Data for CBS Reduction of Prochiral Ketones

CatalystReductantSubstrateEnantiomeric Excess (ee %)Yield (%)Reference
(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂Acetophenone>95High[1]
(R)-2-Methyl-CBS-oxazaborolidineCatecholboraneAcetophenone>95High[1]

Experimental Protocol: CBS Reduction of 1-(Pyridin-2-yl)propan-2-one

This protocol is a general procedure adapted for the specific substrate.

Materials:

  • 1-(Pyridin-2-yl)propan-2-one

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere at 0 °C, add borane-dimethyl sulfide complex (0.6 equivalents) dropwise.

  • After stirring for 10 minutes, add a solution of 1-(pyridin-2-yl)propan-2-one (1 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

  • Add 1 M HCl and stir for 30 minutes.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanism of the Corey-Bakshi-Shibata Reduction

CBS_Mechanism cluster_catalyst_activation Catalyst-Borane Complex Formation cluster_ketone_coordination Ketone Coordination cluster_hydride_transfer Hydride Transfer cluster_workup Work-up CBS CBS Catalyst Complex Catalyst-Borane Complex CBS->Complex Coordination Borane BH3 Borane->Complex Coord_Complex Coordinated Complex Complex->Coord_Complex Coordination to Ketone Ketone Ketone Ketone->Coord_Complex TS Six-membered Transition State Coord_Complex->TS Intramolecular Hydride Transfer Product_Complex Product-Borane Complex TS->Product_Complex Workup Acidic Work-up Product_Complex->Workup Alcohol Chiral Alcohol Workup->Alcohol

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Kinetic Resolution of Racemic this compound

For instances where a racemic mixture of this compound is readily available, kinetic resolution offers an effective strategy for separating the enantiomers. Lipase-catalyzed acylation is a widely used and environmentally benign method for this purpose.[7]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

LipaseAcyl DonorSubstrateEnantiomeric Excess (ee %) of Remaining AlcoholConversion (%)Reference
Candida antarctica Lipase B (CALB)Vinyl acetateRacemic secondary alcohols>99~50[8]
Pseudomonas cepacia Lipase (PSL)Vinyl acetateRacemic secondary alcohols>99~50[9]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a flask containing racemic this compound (1 equivalent) in an anhydrous organic solvent, add immobilized CALB (typically 10-50% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 equivalents to achieve ~50% conversion).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the conversion.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, filter off the immobilized enzyme.

  • The unreacted alcohol and the acylated product can be separated by column chromatography.

Workflow for Lipase-Catalyzed Kinetic Resolution

KR_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_separation Separation cluster_products Products racemate Racemic Alcohol reaction_mix Reaction Mixture racemate->reaction_mix lipase Immobilized Lipase lipase->reaction_mix acyl_donor Acyl Donor acyl_donor->reaction_mix solvent Organic Solvent solvent->reaction_mix stir Stir at Controlled Temp. reaction_mix->stir monitor Monitor (Chiral HPLC/GC) stir->monitor filter Filter Enzyme monitor->filter chromatography Column Chromatography filter->chromatography enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol acylated_product Acylated Product chromatography->acylated_product

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic alcohol.

Applications in Drug Development

The chiral nature of this compound makes it a highly sought-after intermediate in the synthesis of pharmaceuticals, where stereochemistry is often critical for therapeutic efficacy and safety.

Synthesis of TRPV3 Antagonists

A significant application of derivatives of chiral pyridyl alcohols is in the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[10][11][12] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive target for drug discovery.[10] The stereospecific synthesis of these antagonists often relies on the use of chiral building blocks like this compound to introduce the required stereocenters.

Logical Relationship in Drug Synthesis

Drug_Synthesis_Logic start Chiral this compound intermediate Key Chiral Intermediate start->intermediate Derivatization coupling Coupling with other fragments intermediate->coupling final_compound TRPV3 Antagonist coupling->final_compound Final Assembly

Caption: Logical flow from the chiral building block to a potential therapeutic agent.

Conclusion

This compound stands out as a chiral building block of significant importance. The availability of robust and highly enantioselective synthetic methods, such as asymmetric transfer hydrogenation and CBS reduction, as well as efficient resolution techniques, provides researchers with reliable access to this valuable synthon. Its application in the synthesis of complex molecules, particularly in the development of novel therapeutics like TRPV3 antagonists, highlights its pivotal role in advancing medicinal chemistry. The detailed protocols and comparative data presented in this guide are intended to facilitate the effective utilization of this compound in a wide range of research and development settings.

References

A Theoretical Exploration of the Conformational Landscape of 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational preferences of 1-(Pyridin-2-yl)propan-2-ol. This molecule, possessing a chiral center and multiple rotatable bonds, presents a rich conformational landscape that is crucial for understanding its physicochemical properties, receptor interactions, and metabolic profile. The following sections detail the computational and experimental approaches that can be leveraged to elucidate the stable conformers and the energetic barriers between them.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry due to the presence of a pyridine ring, a common motif in pharmacologically active molecules, and a secondary alcohol, which can participate in hydrogen bonding. Its three-dimensional structure is defined by the rotation around the C1-C2 and C2-Cα single bonds. The relative orientation of the pyridine ring and the propanol side chain dictates the molecule's overall shape and polarity, which are key determinants of its biological activity. Theoretical studies, complemented by experimental data, are indispensable for a thorough conformational analysis.

Computational Methodology

A robust computational workflow is essential for accurately predicting the conformational space of this compound. Density Functional Theory (DFT) is a powerful method for this purpose, offering a good balance between accuracy and computational cost.

Conformational Search

The initial step involves a systematic or stochastic search to identify all possible low-energy conformations. This can be achieved through methods such as molecular mechanics force fields followed by clustering of the resulting geometries.

Quantum Chemical Calculations

Each unique conformer identified in the initial search is then subjected to geometry optimization and frequency calculations using DFT. A common and reliable level of theory for such systems is B3LYP with a 6-31G(d,p) basis set.[1][2] The frequency calculations confirm that the optimized structures are true energy minima (no imaginary frequencies) and provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

The workflow for a typical computational conformational analysis is depicted below:

G Computational Conformational Analysis Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Clustering of Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E Frequency Calculations D->E F Thermodynamic Analysis (Relative Energies, Population) E->F G Analysis of Intramolecular Interactions (e.g., NBO, QTAIM) F->G

Caption: Workflow for computational conformational analysis.

Analysis of Intramolecular Interactions

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring.[3] Natural Bond Orbital (NBO) analysis can be employed to investigate and quantify such interactions.

Predicted Conformational Data

Based on theoretical calculations, several stable conformers of this compound can be predicted. The relative energies and key dihedral angles for a set of hypothetical low-energy conformers are presented in Table 1. The dihedral angles are defined as follows:

  • τ1 : N(pyridine)-C2(pyridine)-C1-C2

  • τ2 : C2(pyridine)-C1-C2-O

ConformerRelative Energy (kcal/mol)Dihedral Angle τ1 (°)Dihedral Angle τ2 (°)Boltzmann Population (%)
I 0.0075.260.565.1
II 0.85-80.1178.320.3
III 1.50175.9-65.89.6
IV 2.10-95.4-58.95.0

Table 1: Predicted Relative Energies, Key Dihedral Angles, and Boltzmann Population of Hypothetical Conformers of this compound.

The hypothetical data suggests that Conformer I, likely stabilized by an intramolecular hydrogen bond, is the most populated. The relationship between these conformers can be visualized as an energy landscape.

G Hypothetical Energy Landscape of Conformers cluster_0 Relative Energy (kcal/mol) I Conformer I (0.00) II Conformer II (0.85) I->II ΔE = 0.85 III Conformer III (1.50) I->III ΔE = 1.50 IV Conformer IV (2.10) II->IV ΔE = 1.25

Caption: Hypothetical relative energy levels of conformers.

Experimental Validation

Experimental techniques are crucial for validating the theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for conformational analysis in solution.

NMR Spectroscopy

The primary NMR parameters for conformational analysis are nuclear Overhauser effects (NOEs) and scalar coupling constants (J-couplings). NOEs provide information about through-space distances between protons, which can help to identify the predominant conformation. Vicinal proton-proton coupling constants (³JHH) are related to the dihedral angle between the coupled protons through the Karplus equation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Measure the ³JHH coupling constants for the protons on the propanol backbone.

    • Analyze the NOESY/ROESY spectrum to identify key through-space correlations.

    • Compare the experimental coupling constants and NOEs with the values predicted for the computationally derived low-energy conformers.

A comparison of hypothetical experimental and calculated NMR data is presented in Table 2.

ParameterConformer I (Calculated)Conformer II (Calculated)Conformer III (Calculated)Experimental (Hypothetical)
³J(H1a,H2) 3.2 Hz10.5 Hz3.1 Hz4.5 Hz
³J(H1b,H2) 11.8 Hz2.5 Hz11.5 Hz10.2 Hz
NOE(Hα, H6') StrongWeakWeakStrong

Table 2: Hypothetical Comparison of Calculated and Experimental NMR Parameters for Conformational Analysis.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining computational modeling and experimental validation. Theoretical calculations, particularly using DFT, can provide detailed insights into the geometry and relative stabilities of different conformers. These predictions can then be corroborated by experimental data, primarily from NMR spectroscopy. A thorough understanding of the conformational preferences of this molecule is fundamental for its rational development in medicinal chemistry and drug design.

References

The Dawn of a New Class of Neuromodulators: A Technical History of Pyridinyl Alkanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and history of pyridinyl alkanolamines, a class of compounds that has significantly impacted neuroscience research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, structure-activity relationships, and biological mechanisms.

Introduction: The Quest for Selective Nicotinic Acetylcholine Receptor Modulators

The story of pyridinyl alkanolamines is intrinsically linked to the study of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are crucial for various physiological functions.[1][2] The diverse subtypes of nAChRs, formed by different combinations of α and β subunits, presented an opportunity for the development of subtype-selective ligands that could offer therapeutic benefits for a range of neurological and psychiatric disorders with fewer side effects.[3][4] The most abundant nAChR subtype in the brain, α4β2, became a primary target for drug discovery efforts aimed at treating conditions like Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5][6]

The Seminal Discovery of 3-Pyridyl Ethers

A major breakthrough in the field came in the mid-1990s from researchers at Abbott Laboratories. They reported the discovery of a novel series of 3-pyridyl ether compounds with subnanomolar affinity for brain nAChRs.[3][4] This research led to the identification of key pyridinyl alkanolamine derivatives, including A-85380, (S)-3-(azetidin-2-ylmethoxy)pyridine, and A-84543, (S)-3-((1-methylpyrrolidin-2-yl)methoxy)pyridine.[3][4][5] A-85380, for instance, demonstrated an affinity of approximately 50 pM for rat brain [³H]-(-)-cytisine binding sites and acted as a potent agonist at the human α4β2 nAChR subtype.[4] These findings marked the emergence of pyridinyl alkanolamines as a promising new class of selective nAChR modulators.

Evolution of Synthetic Methodologies

The synthesis of pyridinyl alkanolamines and related pyridyl ethers has evolved to allow for the creation of diverse analogs for structure-activity relationship (SAR) studies. A common and effective method involves the nucleophilic substitution of a halogenated pyridine with an appropriate alcohol.

General Synthetic Protocol: Williamson Ether Synthesis

A prevalent method for synthesizing 3-pyridyl ethers is a variation of the Williamson ether synthesis. This involves the reaction of a substituted 3-hydroxypyridine with an alkyl halide or the reaction of a 3-halopyridine with an alcohol under basic conditions. For the synthesis of pyridinyl alkanolamines, a common route is the reaction of a chloropyridine with the desired amino alcohol.

Experimental Protocol: General Synthesis of 3-Pyridyl Ethers

  • Alcoholate Formation: The chosen alkanolamine is dissolved in a suitable anhydrous solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is stirred at room temperature until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: The substituted chloropyridine, dissolved in the same anhydrous solvent, is added to the reaction mixture. The reaction is then heated to a temperature ranging from 60 to 100°C and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyridinyl alkanolamine.

Structure-Activity Relationships (SAR)

Systematic modifications of the pyridinyl alkanolamine scaffold have revealed key structural features that govern their affinity and selectivity for nAChR subtypes.

  • Pyridine Ring Substitution: The nature and position of substituents on the pyridine ring significantly influence binding affinity. For example, the introduction of a chlorine atom at the 2-position of the pyridine ring has been shown to be beneficial for potency.[7]

  • Alkanolamine Side Chain: The structure of the alkanolamine portion, including the ring size of the azacycle (e.g., azetidine, pyrrolidine) and the length of the ether linkage, dramatically affects receptor binding.[7]

The following tables summarize quantitative data for key pyridinyl alkanolamine analogs and related compounds, illustrating these SAR trends.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
A-85380 α4β20.05163% efficacy vs Nicotine[4]
A-84543 α4β2-84-fold selective vs ganglionic[4]
(-)-Nicotine α4β23.840 (³H-DA release)[8]
ABT-418 α4β23380 (³H-DA release)[8]
(R)-2-chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine α4β2-IC50 = 22[7]

Table 1: Binding Affinities and Functional Activities of Key Pyridinyl Alkanolamines and Related nAChR Ligands.

Biological Activity and Signaling Pathways

Pyridinyl alkanolamines exert their biological effects primarily by modulating the activity of nAChRs. These receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or nicotine, undergo a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[9][10]

The influx of these ions leads to depolarization of the cell membrane and the activation of various downstream signaling cascades. The elevation in intracellular calcium is a critical event, triggering further signaling through calcium-dependent kinases and phosphatases.[9][11]

nAChR_Signaling_Pathway Agonist Pyridinyl Alkanolamine (Agonist) nAChR nAChR Agonist->nAChR Binds Ca_influx Ca_influx nAChR->Ca_influx Depolarization Depolarization nAChR->Depolarization PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection CREB CREB ERK->CREB CREB->Neuroprotection

Experimental Protocols for Biological Evaluation

The characterization of pyridinyl alkanolamines relies on a suite of in vitro assays to determine their binding affinity and functional activity at nAChRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[12][13]

Experimental Protocol: nAChR Radioligand Binding Assay

  • Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the nAChR subtype of interest are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a known concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated for a sufficient time at a specific temperature (e.g., 4°C for 2-4 hours) to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Functional Assay: Calcium Flux

This assay measures the functional activity of a compound (as an agonist or antagonist) by detecting changes in intracellular calcium concentration following receptor activation.[14][15]

Experimental Protocol: nAChR Calcium Flux Assay

  • Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in a 96-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to calcium.

  • Compound Addition: The test compound (for agonist activity) or the test compound followed by a known agonist (for antagonist activity) is added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence is used to determine the concentration-response curve for the compound, from which the EC50 (for agonists) or IC50 (for antagonists) can be calculated.

Conclusion

The discovery of pyridinyl alkanolamines represents a significant milestone in the field of nicotinic acetylcholine receptor research. These compounds have not only provided invaluable tools for probing the structure and function of nAChRs but also have laid the groundwork for the development of novel therapeutics for a variety of CNS disorders. The ongoing exploration of this chemical space continues to yield new insights and potential clinical candidates, underscoring the enduring importance of this remarkable class of molecules.

References

A Technical Guide to the Determination of Organic Solvent Solubility for 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 1-(Pyridin-2-yl)propan-2-ol, a key intermediate in medicinal chemistry. While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this document provides a comprehensive framework for its experimental determination. It outlines the widely accepted shake-flask method for measuring thermodynamic solubility and includes a template for systematic data collection and presentation.

Introduction

This compound is a chiral pyridyl alcohol that serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its solubility in various organic solvents is essential for optimizing reaction conditions, developing purification strategies like crystallization, and preparing formulations. The principle of "like dissolves like" suggests that this polar compound, with its hydroxyl group and pyridine ring, will exhibit varying degrees of solubility in different organic solvents based on their polarity.[1][2] However, precise quantitative data is necessary for rigorous scientific and development work.

This guide provides the necessary experimental protocols for researchers to determine the solubility of this compound in a systematic and reproducible manner.

Data Presentation: A Framework for Solubility Profiling

Table 1: Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25

Experimental Protocols

The following protocols describe the determination of thermodynamic (or equilibrium) solubility, which is the concentration of the compound in a saturated solution at equilibrium. The shake-flask method is considered the gold standard for its reliability.[3][4]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.[3][4] It involves shaking an excess amount of the solid compound with the solvent until equilibrium is reached, followed by measuring the concentration of the dissolved compound in the supernatant.[5][6]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials or flasks with airtight seals

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.[3]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[4][6][7] The necessary equilibration time can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[3] Centrifugation at the same temperature can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][8] A calibration curve must be prepared using standard solutions of known concentrations.[6][9]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Concentration Measurement by UV-Vis Spectrophotometry

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a rapid and straightforward method for determining concentration.[7][10]

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Create a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C D Allow suspension to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample accurately E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyridin-2-yl)propan-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(Pyridin-2-yl)propan-2-ol, a valuable intermediate in pharmaceutical development. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol outlines the preparation of the 2-pyridylmagnesium bromide Grignard reagent from 2-bromopyridine, followed by its reaction with acetaldehyde. This application note includes information on reaction conditions, purification methods, and potential side reactions, along with a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

Pyridyl alcohols are a significant class of compounds in medicinal chemistry, often serving as key building blocks for the synthesis of biologically active molecules. The Grignard reaction is a powerful tool for the preparation of these compounds, involving the nucleophilic addition of an organomagnesium halide to a carbonyl compound.[1] This protocol details the synthesis of this compound by reacting 2-pyridylmagnesium bromide with acetaldehyde. Careful control of reaction conditions is crucial to maximize the yield of the desired secondary alcohol and minimize the formation of byproducts, such as 2,2'-bipyridine.[2]

Reaction Principle

The synthesis of this compound via the Grignard reaction proceeds in two main steps:

  • Formation of the Grignard Reagent: 2-Bromopyridine reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. The use of an inert atmosphere is essential to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture and oxygen.[1]

  • Nucleophilic Addition: The freshly prepared Grignard reagent is then added to acetaldehyde. The nucleophilic carbon of the 2-pyridylmagnesium bromide attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent work-up with an acidic aqueous solution protonates the resulting alkoxide to yield the final product, this compound.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the purity of reagents and the strict adherence to anhydrous conditions.

Table 1: Reagent Quantities and Molar Equivalents

ReagentMolecular Weight ( g/mol )Molar EquivalentAmount
Magnesium Turnings24.311.2User-defined
2-Bromopyridine158.001.0User-defined
Acetaldehyde44.051.0User-defined
Anhydrous THF72.11-Sufficient volume
Saturated NH4Cl (aq)53.49-Sufficient volume

Table 2: Expected Product Characterization Data

ParameterExpected Value
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 8.5 (d, 1H, Py-H), 7.6 (t, 1H, Py-H), 7.2 (d, 1H, Py-H), 7.1 (t, 1H, Py-H), 4.1 (m, 1H, CH-OH), 3.0 (dd, 1H, CH₂), 2.8 (dd, 1H, CH₂), 1.2 (d, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 160, 149, 136, 122, 121, 68, 45, 23
Mass Spectrum (ESI-MS) m/z 138.09 [M+H]⁺

Experimental Protocol

This protocol is adapted from the synthesis of a similar pyridyl alcohol.[1]

Materials:

  • Magnesium turnings

  • 2-Bromopyridine

  • Acetaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Step 1: Formation of the Grignard Reagent (2-Pyridylmagnesium Bromide)

  • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Maintain an inert atmosphere throughout the reaction.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve acetaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1] This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound. The fractions should be monitored by TLC.

Troubleshooting and Side Reactions

  • Failure to initiate the Grignard reaction: This is often due to moisture or an inactive magnesium surface. Ensure all glassware and solvents are scrupulously dry. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.[3]

  • Low yield of Grignard reagent: A common side reaction is the Wurtz coupling of the Grignard reagent with unreacted 2-bromopyridine to form 2,2'-bipyridine.[2][3] To minimize this, add the 2-bromopyridine solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[3] A Grignard exchange reaction at low temperatures can also be an effective strategy to improve yields.[2]

  • Formation of byproducts during nucleophilic addition: Ensure the reaction with acetaldehyde is carried out at a low temperature (0 °C) to improve selectivity.

Visualization of the Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware mg_i2 Mg Turnings + I₂ prep_glass->mg_i2 prep_reagents Anhydrous Reagents add_2brpy Add 2-Bromopyridine in THF prep_reagents->add_2brpy grignard 2-Pyridylmagnesium Bromide add_2brpy->grignard Reflux cool_0c Cool to 0°C grignard->cool_0c add_acetaldehyde Add Acetaldehyde in THF cool_0c->add_acetaldehyde react_rt Stir at RT add_acetaldehyde->react_rt quench Quench with Sat. NH₄Cl (aq) react_rt->quench extract Extract with Ethyl Acetate quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify product This compound purify->product

Caption: Workflow for the Grignard synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous ethers such as THF are highly flammable. Work in a well-ventilated fume hood and avoid sources of ignition.

  • Acetaldehyde is a volatile and flammable liquid. Handle with care in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols for 1-(Pyridin-2-yl)propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propan-2-ol and its derivatives represent a versatile scaffold in medicinal chemistry. The pyridine ring, a common motif in numerous pharmaceuticals, imparts a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides a summary of the known applications of this chemical family, along with detailed protocols for relevant biological assays. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this report includes data for structurally related compounds to provide a valuable comparative overview.

Synthesis and Chemical Profile

This compound can be synthesized through various organic chemistry routes. A common method involves the reaction of 2-methylpyridine with acetaldehyde in the presence of a base.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and most organic solvents

Applications in Medicinal Chemistry

The pyridine moiety is a "privileged structure" in drug discovery, known to interact with a wide array of biological targets. Derivatives of this compound have been investigated for several therapeutic applications.

Antimicrobial Activity

Pyridine-containing compounds have demonstrated significant activity against a range of microbial pathogens. The mechanism of action is often attributed to the disruption of the bacterial cell membrane by the lipophilic pyridine ring and associated side chains.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyridine derivatives have been explored as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Anticancer Activity

The cytotoxic effects of pyridine-based compounds against various cancer cell lines have been documented. The proposed mechanisms of action are diverse and can include the induction of apoptosis and cell cycle arrest.

Quantitative Bioactivity Data (for related pyridine derivatives)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the bioactivity of structurally related pyridine derivatives to provide a comparative context for researchers.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Alkyl Pyridinol Derivative 1Staphylococcus aureus8[1]
Alkyl Pyridinol Derivative 2Staphylococcus aureus16[1]
Pyridinium Salt Derivative 1Staphylococcus aureus4[2]
Pyridazine DerivativeE. coli0.892 - 3.744[3]

Table 2: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Pyridone Derivative 1HepG2 (Liver Cancer)4.5[4]
Pyridin-2-yl Estra-1,3,5(10)-triene DerivativeMDA-MB-231 (Breast Cancer)0.96[5]
Platinum complex with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl)-pyridineA549 (Lung Cancer)10-50[6]

Table 3: Anti-inflammatory Activity of Pyridine Derivatives (COX-2 Inhibition)

CompoundTargetIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridin-3-amine DerivativeCOX-20.07[7]
Pyridazine DerivativeCOX-20.18[8]
Pyrazolo[1,5-a]quinazoline DerivativeNF-κB Inhibition< 50[9]

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the evaluation of this compound and its derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assessment - MTT Assay

This colorimetric assay is a standard method for evaluating the cytotoxic potential of a compound against cancer cell lines.[1][10][11]

Materials:

  • Test compound

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Protocol 3: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay

This fluorometric assay screens for inhibitors of the COX-2 enzyme.[2][13][14]

Materials:

  • Test compound

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and COX Probe.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the COX-2 enzyme to the wells and incubate for a short period.

  • Initiate the reaction by adding the substrate, Arachidonic Acid.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Methylpyridine 2-Methylpyridine Base-catalyzed Condensation Base-catalyzed Condensation 2-Methylpyridine->Base-catalyzed Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Base-catalyzed Condensation This compound This compound Base-catalyzed Condensation->this compound MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compound at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridin-2-yl-propan-2-ol_Derivatives This compound Derivatives Pyridin-2-yl-propan-2-ol_Derivatives->COX2 Inhibition

References

Application Notes and Protocols for Pyridyl Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Target Ligand: 1-(Pyridin-2-yl)propan-2-ol

Extensive literature searches for the catalytic applications of "this compound" as a ligand did not yield specific examples of its use in asymmetric catalysis. The available research predominantly focuses on its structural isomer, (S)-2-(pyridin-2-yl)propan-1-ol, which has demonstrated significant utility as a chiral ligand.

Therefore, these application notes and protocols will focus on the well-documented applications of (S)-2-(pyridin-2-yl)propan-1-ol as a representative chiral pyridyl alcohol ligand. This information is intended to provide researchers, scientists, and drug development professionals with insights into the catalytic potential of this class of ligands.

Application of (S)-2-(Pyridin-2-yl)propan-1-ol in Asymmetric Catalysis

The chiral ligand (S)-2-(pyridin-2-yl)propan-1-ol has proven to be effective in asymmetric catalysis, particularly in the enantioselective addition of organozinc reagents to aldehydes.[1] This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] The ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the alcohol, forming a rigid chiral environment that facilitates high enantioselectivity.[1]

Quantitative Data Summary

The performance of (S)-2-(pyridin-2-yl)propan-1-ol in the asymmetric ethylation of benzaldehyde using diethylzinc has been benchmarked against other common chiral amino alcohol ligands. The results are summarized in the table below.

Chiral LigandProductYield (%)Enantiomeric Excess (ee, %)
(S)-2-(pyridin-2-yl)propan-1-ol (S)-1-phenyl-1-propanol~8080
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine(S)-1-phenyl-1-propanol>95>98
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine(S)-1-phenyl-1-propanol9797

Note: The data presented is for comparative purposes and is sourced from different studies; experimental conditions may not be identical.[2]

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol details the enantioselective addition of diethylzinc to benzaldehyde catalyzed by the chiral ligand (S)-2-(pyridin-2-yl)propan-1-ol.

Materials:

  • (S)-2-(pyridin-2-yl)propan-1-ol

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add (S)-2-(pyridin-2-yl)propan-1-ol (0.1 mmol).

    • Add anhydrous toluene (5 mL) to dissolve the ligand.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Setup:

    • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) to the ligand solution at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc alkoxide complex.

    • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Execution:

    • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol, (S)-1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

Visualizations

Below are diagrams illustrating the logical workflow of the described experimental protocol.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep1 Dissolve (S)-2-(pyridin-2-yl)propan-1-ol in anhydrous toluene prep2 Cool to 0 °C prep1->prep2 react1 Add Diethylzinc (1.0 M in hexanes) prep2->react1 Inert Atmosphere react2 Stir for 30 min at 0 °C react1->react2 react3 Add Benzaldehyde react2->react3 react4 Monitor reaction by TLC react3->react4 workup1 Quench with sat. aq. NH4Cl react4->workup1 Reaction Complete workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 analysis1 Determine Yield workup4->analysis1 Purified Product analysis2 Determine Enantiomeric Excess (Chiral HPLC/GC) analysis1->analysis2

Caption: Experimental workflow for the asymmetric ethylation of benzaldehyde.

References

Application Note: Protocols for the Reduction of 1-(pyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(Pyridin-2-yl)propan-2-one, also known as 2-pyridinylacetone, is a versatile chemical intermediate used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a reactive ketone group and a pyridine ring, makes it a valuable building block.[1] The reduction of the ketone functionality to a secondary alcohol yields 1-(pyridin-2-yl)propan-2-ol, a key synthon for various biologically active compounds and chiral ligands.[2][3] This document provides detailed protocols for the chemical reduction of 1-(pyridin-2-yl)propan-2-one, focusing on a standard procedure using sodium borohydride and referencing other common methods such as catalytic hydrogenation.

G cluster_reagent reactant 1-(pyridin-2-yl)propan-2-one product This compound reactant->product Reduction reagent [Reducing Agent] (e.g., NaBH₄, H₂/Pd)

Caption: General reaction scheme for the reduction of 1-(pyridin-2-yl)propan-2-one.

Comparative Data of Reduction Methods

The selection of a reduction method depends on factors such as required stereoselectivity, substrate tolerance, scale, and available equipment. The following table summarizes common methods for the reduction of 1-(pyridin-2-yl)propan-2-one.

MethodReducing Agent / CatalystTypical SolventTemperature (°C)Typical Yield (%)Notes
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 2585-95%Mild, selective for aldehydes/ketones, operationally simple.[4][5][6]
Catalytic Hydrogenation H₂ gas with Pd/C or PtO₂Ethanol, Acetic Acid25 to 50>90%Highly efficient, but may also reduce the pyridine ring under harsh conditions.[7] Requires specialized pressure equipment.
Asymmetric Reduction Ru- or Rh-based chiral catalystsIsopropanol, Dichloromethane25 to 4080-99%Produces enantiomerically enriched alcohol. Enantiomeric excess (e.e.) is a key metric.[8]

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol details a standard laboratory procedure for the reduction of 1-(pyridin-2-yl)propan-2-one to this compound using sodium borohydride (NaBH₄).

Principle: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes to their corresponding alcohols.[4][6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[9] A subsequent workup with water or a dilute acid protonates the resulting alkoxide to yield the final alcohol product.[9]

Materials:

  • 1-(Pyridin-2-yl)propan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for Thin-Layer Chromatography (TLC) and column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of 1-(pyridin-2-yl)propan-2-one in 25 mL of methanol. Place the flask on a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. While stirring, slowly add 0.45 g (12 mmol) of sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent) to confirm the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification and Extraction: Add 20 mL of deionized water to the residue. Carefully adjust the pH to ~8-9 with 1 M HCl. Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts. Wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to yield the pure alcohol.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve Ketone in Methanol cool Cool to 0°C start->cool add Add NaBH₄ Portion-wise cool->add stir Stir at Room Temperature (2-3h) add->stir quench Quench with H₂O stir->quench concentrate1 Remove Methanol quench->concentrate1 extract Extract with Ethyl Acetate concentrate1->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate2 Concentrate to Crude Product wash_dry->concentrate2 purify Column Chromatography concentrate2->purify product Pure this compound purify->product

Caption: Experimental workflow for the reduction of 1-(pyridin-2-yl)propan-2-one.

Conclusion

The reduction of 1-(pyridin-2-yl)propan-2-one is a fundamental transformation for accessing the corresponding secondary alcohol, a valuable synthetic intermediate. The sodium borohydride method presented here offers a reliable, high-yielding, and operationally straightforward protocol suitable for most laboratory settings. For applications requiring specific stereoisomers, asymmetric reduction methods should be considered. For large-scale industrial synthesis, catalytic hydrogenation may offer economic and environmental advantages, provided the reaction conditions are optimized to prevent over-reduction of the pyridine ring.

References

Application Notes and Protocols for In Vitro Screening of "1-(Pyridin-2-yl)propan-2-ol" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of "1-(Pyridin-2-yl)propan-2-ol" and its derivatives. The pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines detailed protocols for preliminary cytotoxicity screening, target-based enzymatic assays, and analysis of downstream signaling pathways.

Biological Activities and Potential Applications

Derivatives of the pyridine nucleus have shown significant therapeutic potential across various disease areas. While specific data for a broad range of "this compound" derivatives is continually emerging, the existing literature on related pyridine-containing compounds suggests promising avenues for investigation.

Anticancer Activity: Many pyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival, such as PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3]

Anti-inflammatory Activity: Certain pyridine compounds have been identified as inhibitors of key inflammatory mediators. Their mechanism can involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[4]

Antimicrobial Activity: The pyridine scaffold is also a key component in a number of antimicrobial agents. These compounds can be effective against a range of pathogenic bacteria and fungi.[5][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various pyridine derivatives, providing a comparative overview. It is important to note that the specific substitutions on the pyridine ring and associated moieties significantly influence the biological activity.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDDerivative ClassCell LineIC50Reference
Compound 12 Pyridine-basedMCF-7 (Breast Cancer)0.5 µM[2]
Compound 6 Pyridine-basedHepG2 (Liver Cancer)5.27 µM[2]
Compound 11 Pyridine-basedMCF-7 (Breast Cancer)0.73 µM[7]
Compound 3a Imidazo[1,2-a]pyrimidineA549 (Lung Carcinoma)5.988 µM[8]
Compound 4d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast Cancer)35.1 µM[8]
Pyridine-urea 8e Pyridine-ureaMCF-7 (Breast Cancer)-[3]
Pyridine-urea 8n Pyridine-ureaMCF-7 (Breast Cancer)-[3]

Table 2: Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDTarget KinaseIC50Reference
Compound 12 PIM-114.3 nM[2][9]
Compound 6 PIM-119.4 nM[9]
Compound 13 PIM-119.8 nM[9]
Compound 11 PIM-142.3 nM[9]
Pyridine-urea 8e VEGFR-23.93 µM[3]
Pyridine-urea 8b VEGFR-25.0 µM[3]

Table 3: Anti-inflammatory Activity of Pyridine Derivatives

Compound IDTargetIC50Reference
IIId COX-20.67 µM[4]
IIIf COX-2-[4]
IIIg COX-2-[4]
IIIi COX-2-[4]
Celecoxib (Reference) COX-21.11 µM[4]

Table 4: Antimicrobial Activity of Pyridine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 108a E. coli62.5[5]
Compound 108a P. aeruginosa50[5]
Compound 108b C. albicans100[5]
Compound 108b A. niger50[5]
Compound 12a B. mycoides< 0.0048[6]
Compound 15 C. albicans0.039[6]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

A primary step in screening novel compounds is to assess their effect on cell viability. Tetrazolium-based assays like MTT, MTS, and WST-1 are widely used for this purpose. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow for Cell Viability Assays

G cluster_0 Cell Viability Assay Workflow A Seed cells in 96-well plate B Add 'this compound' derivatives (various concentrations) A->B C Incubate for 24-72 hours B->C D Add Tetrazolium Salt Reagent (MTT, MTS, or WST-1) C->D E Incubate for 1-4 hours D->E F Measure Absorbance (Spectrophotometer) E->F G Data Analysis: Calculate IC50 values F->G

Caption: General workflow for determining cell viability using tetrazolium-based assays.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the "this compound" derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

To investigate if the anticancer activity of the derivatives is due to kinase inhibition, a direct enzymatic assay can be performed.

Workflow for In Vitro Kinase Assay

G cluster_1 Kinase Inhibition Assay Workflow A Prepare reaction mixture: Kinase, Substrate, Buffer B Add 'this compound' derivatives (serial dilutions) A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Detect signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis: Calculate IC50 values F->G

Caption: A streamlined workflow for in vitro kinase inhibition assays.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is an example of a common luminescent kinase assay.

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the target kinase (e.g., PIM-1, VEGFR-2), substrate, and varying concentrations of the test compound.

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

To understand the mechanism of action of the active compounds, Western blotting can be used to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.

Signaling Pathway: PIM-1 Kinase Downstream Effects

G cluster_2 PIM-1 Signaling Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) cMyc c-Myc PIM1->cMyc Phosphorylates (Activates) Derivative This compound Derivative Derivative->PIM1 Inhibition Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Cell Proliferation cMyc->Proliferation Promotes

Caption: Simplified PIM-1 signaling pathway and the inhibitory effect of a derivative.

Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the "this compound" derivative at its IC50 concentration for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., total PIM-1, phospho-Bad, total Bad, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

References

Application of 1-(Pyridin-2-yl)propan-2-ol and its Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyridine moiety is a crucial pharmacophore in a wide array of modern agrochemicals, including fungicides, herbicides, and insecticides.[1] While direct applications of "1-(Pyridin-2-yl)propan-2-ol" in large-scale agrochemical synthesis are not extensively documented in publicly available literature, its oxidized form, 1-(Pyridin-2-yl)propan-2-one (also known as 2-pyridinylacetone), serves as a versatile building block and key intermediate.[2][3] This document outlines the application of this structural motif in the synthesis of pyridine-based agrochemicals, providing detailed protocols and data for researchers.

The strategic incorporation of the pyridinyl group can enhance the efficacy, stability, and absorption of pesticides and herbicides in plants.[2][3] The development of novel pyridine-containing compounds is an active area of research aimed at overcoming fungicide resistance and improving crop protection.[4]

I. Synthesis of Pyridine-Based Fungicide Scaffolds

The pyridine ring is a core component of several successful fungicides. The synthesis of these molecules often involves the coupling of a pyridine-containing intermediate with other aromatic or heterocyclic systems.

A. Pyridine Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides, SDHIs, target the mitochondrial respiratory chain in fungi. Novel pyridine carboxamide derivatives have been synthesized and shown to exhibit potent antifungal activity by inhibiting this enzyme.[4]

Example: Synthesis of N-(2-(phenylamino)phenyl)nicotinamide derivatives [4]

A series of novel pyridine carboxamide derivatives were synthesized, with some compounds showing good in vivo antifungal activity against Botrytis cinerea.[4] Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) demonstrated inhibitory activity on B. cinerea succinate dehydrogenase (SDH) comparable to the commercial fungicide thifluzamide.[4]

Quantitative Data: In Vivo Antifungal Activity [4]

CompoundConcentration (mg/L)Efficacy against B. cinerea on tomato leaves (%)
3f 20075.3
10068.1
5059.4
Boscalid (Control)20082.6
10076.8
5065.2

Experimental Protocol: Synthesis of Pyridine Carboxamides (e.g., 3f) [4]

  • Amidation Reaction: To a solution of 6-chloronicotinic acid (1.0 mmol) and N-phenyl-o-phenylenediamine (1.0 mmol) in dichloromethane (20 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • Reaction Monitoring: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (2 x 5 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired pyridine carboxamide.

Logical Workflow for Pyridine Carboxamide Synthesis

cluster_reactants Reactants cluster_reagents Reagents & Solvent PyridineAcid 6-Chloronicotinic Acid Stir Stir at RT (8-12h) PyridineAcid->Stir Amine N-phenyl-o- phenylenediamine Amine->Stir EDCI EDCI EDCI->Stir DMAP DMAP DMAP->Stir DCM DCM DCM->Stir Workup Aqueous Work-up (HCl, NaHCO3, Brine) Stir->Workup Purification Column Chromatography Workup->Purification Product Pyridine Carboxamide (e.g., 3f) Purification->Product G Amidine 6-Methyl-2- pyridinecarboxamidine Condensation Condensation/ Cyclization Amidine->Condensation Dicarbonyl Ethyl o-chlorobenzoylacetate Dicarbonyl->Condensation Hydroxy Hydroxypyrimidine Derivative Condensation->Hydroxy Chlorination Chlorination (POCl3) Hydroxy->Chlorination Halo Halopyrimidine Derivative Chlorination->Halo Final Further Derivatization Halo->Final Fungicides Pyridinylpyrimidine Fungicides Final->Fungicides Alcohol This compound Ketone 1-(Pyridin-2-yl)propan-2-one Alcohol->Ketone Oxidation (e.g., PCC, Swern) Ketone->Alcohol Reduction (e.g., NaBH4)

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the secondary hydroxyl group in 1-(Pyridin-2-yl)propan-2-ol. The derivatization of this functional group is a critical step in the synthesis of novel pharmaceutical compounds and functional materials. The following sections detail common derivatization strategies, including esterification, etherification, and carbamate formation, complete with experimental procedures, quantitative data, and visual representations of the workflows and reaction pathways.

Overview of Derivatization Strategies

The hydroxyl group of this compound can be derivatized through several common organic reactions to yield a variety of functional groups. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of particular interest in drug development. The primary strategies covered in these notes are:

  • Esterification: The reaction of the alcohol with an acylating agent to form an ester.

  • Etherification: The formation of an ether linkage by reacting the alcohol with an alkylating agent.

  • Carbamate Formation: The reaction of the alcohol with an isocyanate or a related reagent to produce a carbamate.

Quantitative Data Summary

The following tables summarize typical quantitative data for the derivatization of secondary alcohols, including those with pyridyl moieties, based on established chemical literature. The data provided for this compound are representative examples and may vary based on specific reaction conditions and substrate purity.

Table 1: Esterification of this compound

Acylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridineDichloromethane (DCM)252-4>90
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0-251-385-95
Picolinoyl ChloridePyridineTetrahydrofuran (THF)253-680-90

Table 2: Etherification of this compound

Alkylating AgentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Methyl IodideSodium Hydride (NaH)Tetrahydrofuran (THF)0-252-670-85
Benzyl BromidePotassium tert-butoxideDimethylformamide (DMF)254-875-90
Allyl BromideSodium Hydride (NaH)Tetrahydrofuran (THF)0-503-765-80

Table 3: Carbamate Formation from this compound

ReagentCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Phenyl Isocyanate-Toluene802-5>90
Methyl IsocyanateTriethylamine (TEA)Dichloromethane (DCM)253-685-95
tert-Butyl IsocyanateDibutyltin dilaurateToluene1006-1280-90

Experimental Protocols

The following are detailed protocols for the derivatization of the hydroxyl group in this compound.

Protocol for Esterification: Synthesis of 1-(Pyridin-2-yl)propan-2-yl acetate

This protocol describes the esterification of this compound with acetic anhydride using pyridine as a catalyst.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask, add pyridine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for Etherification: Synthesis of 2-(1-methoxypropan-2-yl)pyridine

This protocol outlines the Williamson ether synthesis to prepare the methyl ether of this compound.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Methyl Iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

  • To a suspension of NaH (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Carbamate Formation: Synthesis of 1-(Pyridin-2-yl)propan-2-yl phenylcarbamate

This protocol details the formation of a carbamate from this compound and phenyl isocyanate.

Materials:

  • This compound

  • Phenyl Isocyanate

  • Toluene, anhydrous

  • Hexane

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous toluene.

  • Add phenyl isocyanate (1.05 eq.) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 2-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold hexane.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the chemical pathways and general experimental workflows for the derivatization of this compound.

Derivatization_Pathways cluster_ester Esterification cluster_ether Etherification cluster_carbamate Carbamate Formation start_ester This compound product_ester Ester Derivative start_ester->product_ester Base, Solvent reagent_ester R-COCl or (RCO)2O reagent_ester->product_ester start_ether This compound product_ether Ether Derivative start_ether->product_ether Base, Solvent reagent_ether R'-X reagent_ether->product_ether start_carbamate This compound product_carbamate Carbamate Derivative start_carbamate->product_carbamate (Catalyst), Solvent reagent_carbamate R''-NCO reagent_carbamate->product_carbamate Experimental_Workflow start Start: This compound reaction Reaction: - Add Reagents & Solvent - Control Temperature start->reaction monitoring Monitoring: - Thin Layer Chromatography - LC-MS reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: - NMR - MS - IR purification->characterization product Final Product: Derivative characterization->product

Application Notes and Protocols for the Quantification of 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-yl)propan-2-ol is a pyridine derivative of interest in pharmaceutical development and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification to ensure product quality, monitor reaction kinetics, and support formulation studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers excellent precision and accuracy for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile and semi-volatile compounds. It provides high sensitivity and specificity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This reverse-phase HPLC-UV method is proposed for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 262 nm (based on the absorbance spectrum of the pyridine chromophore)
Run Time Approximately 15 minutes

2. Reagents and Materials:

  • This compound reference standard (Purity >99%)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade or Milli-Q)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.45 µm membrane filters and syringe filters

3. Solution Preparation:

  • Phosphate Buffer (20mM, pH 3.0): Accurately weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing 200 mL of Acetonitrile with 800 mL of the prepared phosphate buffer (20:80 v/v). Degas the mobile phase by sonication or helium sparging before use.[1]

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution in duplicate.

Illustrative Quantitative Data (for Method Validation)

The following table summarizes typical performance characteristics for a validated HPLC-UV method. These values are illustrative and would need to be experimentally determined.

Validation ParameterTypical Acceptance CriteriaIllustrative Value
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Range (µg/mL) 80-120% of test concentration1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability (n=6)≤ 2.0%< 1.0%
- Intermediate Precision≤ 3.0%< 1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio of 3:1~0.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio of 10:1~0.3
Specificity No interference from blank/placeboConfirmed

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_equilib System Equilibration prep_mobile->sys_equilib prep_std Prepare Standard Solutions std_inj Standard Injections prep_std->std_inj prep_sample Prepare Sample Solutions sample_inj Sample Injections prep_sample->sample_inj blank_inj Blank Injection sys_equilib->blank_inj blank_inj->std_inj std_inj->sample_inj cal_curve Calibration Curve Construction std_inj->cal_curve quant Quantification of Analyte sample_inj->quant cal_curve->quant

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is proposed for the identification and quantification of this compound, particularly for the analysis of volatile impurities or when high specificity is required.

Experimental Protocol

1. Instrumentation and Conditions:

ParameterRecommended Value
Instrument Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Oven Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
MS Conditions
- Ionization ModeElectron Ionization (EI) at 70 eV
- Source Temperature230°C
- Quadrupole Temperature150°C
- Scan Rangem/z 40-400

2. Reagents and Materials:

  • This compound reference standard (Purity >99%)

  • Dichloromethane or other suitable solvent (GC Grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC vials with septa

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the selected solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range.

4. GC-MS Procedure:

  • Equilibrate the GC-MS system.

  • Inject the standard solutions to establish a calibration curve based on the peak area of a characteristic ion.

  • Inject the sample solution.

Illustrative Quantitative Data (for Method Validation)

The following table summarizes typical performance characteristics for a validated GC-MS method. These values are illustrative and would need to be experimentally determined.

Validation ParameterTypical Acceptance CriteriaIllustrative Value
Linearity (Correlation Coefficient, r²) ≥ 0.9950.998
Range (µg/mL) Dependent on application0.1 - 10
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD)
- Repeatability (n=6)≤ 5.0%< 3.0%
- Intermediate Precision≤ 10.0%< 5.0%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio of 3:1~0.02
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio of 10:1~0.07
Specificity Confirmed by mass spectrumConfirmed

GC-MS Analysis Logical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Injection into GC prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic mass_spec Mass Spectrum Analysis detection->mass_spec quant Quantification tic->quant mass_spec->quant

Caption: Logical workflow for GC-MS analysis of this compound.

Conclusion

The presented HPLC-UV and GC-MS methods provide robust frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control, offering high precision and accuracy. The GC-MS method provides excellent specificity and sensitivity, making it ideal for impurity profiling and trace analysis. It is imperative that these methods are fully validated according to ICH guidelines to ensure their suitability for the intended analytical application.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Pyridin-2-yl)propan-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "1-(Pyridin-2-yl)propan-2-ol" using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound, offering potential causes and recommended solutions.

IssuePossible Cause(s)Recommended Solution(s)
Compound streaks or remains at the baseline on TLC/column The compound is highly polar and/or basic, leading to strong interaction with the acidic silica gel.- Increase the polarity of the mobile phase by gradually adding a more polar solvent (e.g., methanol in dichloromethane). - Add a basic modifier to the mobile phase, such as 0.5-2% triethylamine (Et3N) or ammonium hydroxide, to neutralize the acidic sites on the silica gel and reduce streaking.[1] - Consider using an alternative stationary phase like neutral or basic alumina, which is more suitable for basic compounds.[1]
Broad or tailing peaks The basic pyridine nitrogen is interacting with residual acidic silanol groups on the silica stationary phase.[2][3]- Incorporate a basic modifier (e.g., triethylamine) into the mobile phase to compete for the active silanol sites.[2][3] - Use an end-capped or base-deactivated chromatography column.[2] - Adjust the mobile phase pH to suppress the ionization of the pyridine ring.[2]
Co-elution of impurities with the product The selectivity of the chromatographic system is insufficient for the separation.- Optimize the solvent gradient by making it shallower to improve the separation between the compound and the impurity.[2] - Experiment with a different stationary phase, such as alumina instead of silica gel.[2] - If the impurity is very close in polarity, consider using preparative High-Performance Liquid Chromatography (HPLC) for better resolution.[2]
Low yield after purification - The product may have degraded on the acidic stationary phase. - Incomplete elution from the column. - Loss of product during fraction pooling and solvent evaporation.- Use a less acidic stationary phase or add a basic modifier to the mobile phase if product degradation is suspected.[2] - Ensure complete elution by flushing the column with a highly polar solvent at the end of the purification. - Carefully monitor fractions by TLC to avoid premature or incomplete pooling.
Compound does not elute from the column - The compound may have decomposed on the silica gel. - The mobile phase is not polar enough. - The compound may have eluted very quickly in the solvent front.- Test the stability of your compound on a small amount of silica gel before performing the column.[4] - Systematically increase the polarity of the mobile phase. - Check the very first fractions collected to see if the compound has already eluted.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) and a moderately polar solvent like ethyl acetate or a small amount of methanol. For instance, you could begin with a low percentage of the polar solvent (e.g., 10-20% ethyl acetate in hexanes, or 1-2% methanol in DCM) and gradually increase the polarity based on TLC analysis.[1][5] It is highly recommended to add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase to improve peak shape and prevent streaking.[1]

Q2: How do I choose the right stationary phase for my purification?

For most applications, silica gel is a good starting point due to its versatility and cost-effectiveness. However, because this compound is a basic compound, you might encounter issues like peak tailing. In such cases, consider using neutral or basic alumina, which can provide better results for basic compounds.[1] For very challenging separations, reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[1]

Q3: My compound is not very soluble in the elution solvent. How should I load it onto the column?

If your crude mixture has poor solubility in the initial mobile phase, you can use a technique called "dry loading".[6] To do this, dissolve your compound in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel to the solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1][6]

Q4: Can I use reverse-phase chromatography for this compound?

Yes, reverse-phase chromatography is a suitable technique for purifying polar compounds like this compound.[1][7] You would typically use a non-polar stationary phase, such as C18 silica, and a polar mobile phase, like a mixture of water and acetonitrile or methanol. Often, a modifier like formic acid or ammonium acetate is added to the mobile phase to ensure good peak shape.[1]

Q5: What is the best way to monitor the separation during column chromatography?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the separation. Collect fractions of the eluent and spot them on a TLC plate along with your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your desired product and assess their purity before combining them.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific mobile phase composition and gradient should be optimized based on preliminary TLC analysis.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (a general rule of thumb is a 40-100:1 ratio of silica gel to crude material by weight).[1]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 DCM:MeOH with 0.5% triethylamine).[1]

  • Pour the slurry into the column and allow it to pack under gentle positive pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[6] Using a pipette, carefully add the sample solution to the top of the packed column.[6]

  • Dry Loading: Dissolve the crude material in a suitable solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[1] Carefully add this powder to the top of the packed column.

3. Elution:

  • Begin eluting with the low-polarity mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 2% to 10% methanol in DCM).[1][5] The exact gradient will depend on the separation.

  • Maintain a consistent flow rate. An optimal flow rate ensures good separation without excessive diffusion.

4. Fraction Collection and Analysis:

  • Collect fractions in appropriately sized test tubes or vials.

  • Monitor the composition of the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

5. Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve_sample Dissolve Crude Product dissolve_sample->load_column elute_gradient Elute with Solvent Gradient load_column->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_streaking Streaking/Tailing Peaks? cluster_coelution Co-elution of Impurities? cluster_no_elution Compound Not Eluting? start Problem with Purification streaking_yes Yes start->streaking_yes streaking_no No solution_streaking Add Basic Modifier (e.g., Et3N) OR Use Alumina streaking_yes->solution_streaking coelution_yes Yes streaking_no->coelution_yes coelution_no No solution_coelution Optimize Solvent Gradient OR Change Stationary Phase coelution_yes->solution_coelution no_elution_yes Yes coelution_no->no_elution_yes no_elution_no No solution_no_elution Increase Mobile Phase Polarity OR Check for Decomposition no_elution_yes->solution_no_elution end_node Successful Purification no_elution_no->end_node

Caption: Troubleshooting logic for common column chromatography issues.

References

Side-product formation in the synthesis of "1-(Pyridin-2-yl)propan-2-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-yl)propan-2-ol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section is divided into two parts, each addressing a primary synthetic route to this compound.

Route 1: Reaction of 2-Picolyl Anion with Acetaldehyde

This synthetic approach involves the deprotonation of 2-methylpyridine (2-picoline) to form a nucleophilic picolyl anion, which then reacts with acetaldehyde.

Q1: What are the common side-products observed in the reaction of 2-picolyl anion with acetaldehyde?

A1: The primary side-products in this reaction typically arise from competing reactions involving the starting materials and intermediates. These can include:

  • Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation in the presence of a base to form 3-hydroxybutanal and subsequently crotonaldehyde.

  • Over-alkylation Products: The desired product, this compound, could potentially react further with the picolyl anion, although this is generally less common under controlled conditions.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-methylpyridine and acetaldehyde in the final product mixture.

Q2: My reaction is showing low yield of the desired product. What are the potential causes and how can I optimize the reaction?

A2: Low yields can be attributed to several factors. The table below outlines potential causes and suggested optimization strategies.

Potential CauseSuggested Optimization Strategy
Incomplete Deprotonation of 2-Methylpyridine Use a stronger base (e.g., n-butyllithium, lithium diisopropylamide) and ensure anhydrous reaction conditions.
Competing Aldol Condensation Add acetaldehyde slowly to the solution of the picolyl anion at a low temperature (e.g., -78 °C) to favor the desired reaction over self-condensation.
Decomposition of the Picolyl Anion Maintain a low reaction temperature throughout the addition and reaction time.
Impure Reagents Use freshly distilled 2-methylpyridine and acetaldehyde. Ensure all solvents are anhydrous.

Experimental Protocol: Synthesis of this compound via 2-Picolyl Anion

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) to the stirred THF.

  • Add 2-methylpyridine (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the n-butyllithium solution. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Slowly add acetaldehyde (1.1 equivalents), freshly distilled, to the reaction mixture.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Reaction Pathway

G 2-Methylpyridine 2-Methylpyridine Picolyl Anion Picolyl Anion 2-Methylpyridine->Picolyl Anion n-BuLi Acetaldehyde Acetaldehyde This compound This compound Acetaldehyde->this compound n-BuLi n-BuLi Picolyl Anion->this compound

Caption: Synthesis of this compound via a picolyl anion intermediate.

Route 2: Grignard Reaction of 2-Pyridinecarboxaldehyde with Methylmagnesium Bromide

This route involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of 2-pyridinecarboxaldehyde.

Q1: I am observing a significant amount of a bipyridyl side-product. How can I minimize its formation?

A1: The formation of bipyridyls is a known side reaction in the preparation of pyridyl Grignard reagents and can also occur in reactions involving them. To minimize this:

  • Use a Grignard Exchange Reaction: Instead of preparing 2-pyridylmagnesium bromide directly, consider a Grignard exchange reaction. For instance, reacting 2-bromopyridine with a pre-formed Grignard reagent like isopropylmagnesium chloride can lead to the desired 2-pyridyl Grignard with fewer bipyridyl impurities.

  • Controlled Temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent to disfavor the coupling reaction.

Q2: My Grignard reaction is sluggish or fails to initiate. What are the common troubleshooting steps?

A2: Grignard reactions are notoriously sensitive to reaction conditions. Here are some common troubleshooting steps:

IssueRecommendation
Reaction Fails to Initiate * Ensure all glassware is flame-dried and the reaction is under an inert atmosphere.
  • Use anhydrous solvents (ether or THF).

  • Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.

  • Crush the magnesium turnings to expose a fresh surface. | | Low Yield | * Ensure the 2-pyridinecarboxaldehyde is pure and free of water.

  • Add the aldehyde slowly to the Grignard reagent at a low temperature to control the exotherm.

  • Use a slight excess of the Grignard reagent. |

Q3: Are there other potential side-products in this Grignard reaction?

A3: Yes, other side-products can include:

  • Reduction of the Aldehyde: If the Grignard reagent contains β-hydrogens, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (pyridin-2-ylmethanol). This is less of a concern with methylmagnesium bromide.

  • Enolization of the Aldehyde: While less common with non-enolizable aldehydes like 2-pyridinecarboxaldehyde, it's a possibility with other substrates.

  • Reaction with the Pyridine Nitrogen: The Lewis acidic magnesium can coordinate to the pyridine nitrogen, potentially influencing the reactivity of the aldehyde.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents) under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the addition funnel, place a solution of methyl bromide (1.1 equivalents) in the same anhydrous solvent.

  • Add a small portion of the methyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-pyridinecarboxaldehyde (1.0 equivalent) in the anhydrous solvent to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

DOT Script for Grignard Reaction Pathway

G Methyl Bromide Methyl Bromide Methylmagnesium Bromide Methylmagnesium Bromide Methyl Bromide->Methylmagnesium Bromide Mg Magnesium Magnesium This compound This compound Methylmagnesium Bromide->this compound 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde->this compound

Caption: Synthesis of this compound via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q: How can I effectively purify the crude this compound?

A: Due to the polar nature of the hydroxyl group and the basicity of the pyridine ring, column chromatography on silica gel is the most common and effective purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically employed. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system, such as a mixture of ethyl acetate and hexane. The starting materials and the product should have different Rf values. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.

Q: What are the key safety precautions to consider during these syntheses?

A: Both synthetic routes involve hazardous reagents and conditions.

  • n-Butyllithium is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

  • Grignard reagents are also highly reactive and moisture-sensitive. Anhydrous conditions are crucial. Diethyl ether is extremely flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

DOT Script for General Troubleshooting Workflow

G Start Start Reaction Issue Reaction Issue Start->Reaction Issue Low Yield Low Yield Reaction Issue->Low Yield Yes Side-Product Formation Side-Product Formation Reaction Issue->Side-Product Formation No Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Modify Workup/Purification Modify Workup/Purification Side-Product Formation->Modify Workup/Purification Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Purity->Optimize Reaction Conditions Successful Synthesis Successful Synthesis Optimize Reaction Conditions->Successful Synthesis Modify Workup/Purification->Successful Synthesis

Caption: A general workflow for troubleshooting the synthesis of this compound.

Technical Support Center: Reduction of 1-(pyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1-(pyridin-2-yl)propan-2-one to 1-(pyridin-2-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 1-(pyridin-2-yl)propan-2-one?

A1: The most prevalent and accessible method for the reduction of 1-(pyridin-2-yl)propan-2-one is using sodium borohydride (NaBH₄).[1][2] This reagent is highly selective for aldehydes and ketones and is known for its mild reaction conditions.[1][2] Alternative methods include catalytic hydrogenation, for instance, using catalysts like platinum oxide (PtO₂) or rhodium-based catalysts, although these may sometimes lead to the reduction of the pyridine ring as well.[3][4] Transfer hydrogenation presents another viable, though less common, option.[5]

Q2: What are the potential side products I should be aware of during the reduction?

A2: With sodium borohydride, the primary side products arise from incomplete reactions, leaving unreacted starting material.[6] Over-reduction of the pyridine ring is generally not a concern with NaBH₄ under standard conditions. However, when employing catalytic hydrogenation, the reduction of the pyridine ring to a piperidine ring can be a significant side reaction, especially under harsh conditions such as high pressure and temperature.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC).[3] A suitable eluent system would typically be a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate. The product, this compound, will have a different retention factor (Rf) compared to the starting ketone.

Q4: What are the recommended purification methods for this compound?

A4: The most common and effective method for purifying the product is column chromatography on silica gel.[3][7] A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often successful. Recrystallization can also be an effective purification technique if the product is a solid and a suitable solvent is found.[8]

Troubleshooting Guides

Below are common issues encountered during the reduction of 1-(pyridin-2-yl)propan-2-one and their potential solutions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause Recommended Solution
Inactive Sodium Borohydride NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh batch of the reagent.
Insufficient Amount of Reducing Agent While theoretically, one equivalent of NaBH₄ can reduce four equivalents of a ketone, it is common practice to use a molar excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[3]
Low Reaction Temperature While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to proceed at room temperature for a sufficient duration (2-4 hours) is crucial for completion.[3][9]
Inappropriate Solvent The reaction is typically performed in protic solvents like methanol or ethanol, which also serve as the proton source for the final product.[2][9] Using an inappropriate solvent can hinder the reaction.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential Cause Recommended Solution
Incomplete Reaction As mentioned above, ensure complete conversion by using excess NaBH₄ and allowing for sufficient reaction time.
Side Reactions (Catalytic Hydrogenation) If using catalytic hydrogenation, consider milder conditions (lower pressure, lower temperature) or a more selective catalyst to avoid reduction of the pyridine ring.[3]
Degradation of Starting Material or Product Ensure the reaction and work-up conditions are not overly acidic or basic, which could lead to degradation. The basicity of the pyridine nitrogen can sometimes lead to purification challenges like tailing on silica gel columns. Adding a small amount of a base like triethylamine to the eluent can mitigate this.[10]

Experimental Protocols

Sodium Borohydride Reduction of 1-(pyridin-2-yl)propan-2-one

This protocol is a general guideline and may require optimization.

Materials:

  • 1-(pyridin-2-yl)propan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(pyridin-2-yl)propan-2-one (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.5 - 2.0 eq.) portion-wise to the stirred solution.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.[3]

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Remove the solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[3]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Data Presentation

The following table summarizes typical reaction parameters for the reduction of pyridyl ketones. Please note that optimal conditions can vary depending on the specific substrate and scale of the reaction.

Reducing AgentSolventTemperatureReaction TimeTypical YieldReference
NaBH₄Methanol/Ethanol0°C to RT2-4 hoursGood to Excellent[3]
NaBH₄Methanol0°C to RT3-5 hoursHigh[9]
Catalytic (PtO₂)Acetic AcidRT--[2]
Catalytic (Rh₂O₃)TFE40°C16 hours>99% (for 2-acetylpyridine)[3]

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Yield or Incomplete Reaction check_reagent Check NaBH4 Activity and Stoichiometry start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Is reagent fresh and in excess? reagent_issue Use Fresh NaBH4 (1.5-2.0 eq.) check_reagent->reagent_issue No check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes reagent_ok->check_conditions reagent_issue->check_reagent conditions_ok Conditions OK check_conditions->conditions_ok Are time, temp, and solvent appropriate? temp_issue Increase Reaction Time and/or Temperature check_conditions->temp_issue No, time/temp too low solvent_issue Ensure Protic Solvent (MeOH/EtOH) check_conditions->solvent_issue No, solvent incorrect check_workup Evaluate Work-up and Purification conditions_ok->check_workup Yes conditions_ok->check_workup temp_issue->check_conditions solvent_issue->check_conditions workup_ok Work-up OK check_workup->workup_ok Is purification effective? purification_issue Optimize Chromatography (add base to eluent) or Recrystallization check_workup->purification_issue No success Successful Reduction workup_ok->success Yes purification_issue->check_workup

Caption: Troubleshooting workflow for the reduction of 1-(pyridin-2-yl)propan-2-one.

References

Technical Support Center: Enantioselective Separation of 1-(Pyridin-2-yl)propan-2-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantioselective separation of 1-(Pyridin-2-yl)propan-2-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a separation method for this compound enantiomers?

A1: The most critical first step is the selection of an appropriate chiral stationary phase (CSP). The success of the enantioselective separation is highly dependent on the interactions between the analyte and the chiral selector on the CSP. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good starting point for chiral alcohols and pyridine-containing compounds.[1][2][3][4]

Q2: Which type of chromatography, normal-phase or reversed-phase, is typically more successful for this type of compound?

A2: Normal-phase high-performance liquid chromatography (HPLC) is most commonly used for the enantioseparation of polar compounds like this compound.[5] Mobile phases consisting of a hydrocarbon (like n-hexane or heptane) with an alcohol modifier (such as ethanol or isopropanol) generally provide better selectivity on polysaccharide-based CSPs.[3]

Q3: Why is a basic additive sometimes required in the mobile phase?

A3: The pyridine nitrogen in this compound is basic and can interact strongly with residual acidic silanols on the silica support of the CSP, leading to peak tailing and poor peak shape. Adding a small amount of a basic additive, like diethylamine (DEA) or triethylamine (TEA), to the mobile phase can suppress these interactions and improve peak symmetry.[4][6]

Q4: Can the elution order of the enantiomers be inverted?

A4: Yes, the elution order can sometimes be inverted. This can be achieved by using a CSP with the opposite absolute configuration of the chiral selector.[7] Additionally, changing the mobile phase composition or the type of alcohol modifier (e.g., from isopropanol to ethanol) can occasionally lead to a reversal in the elution order on certain CSPs.[8]

Troubleshooting Guides

Issue 1: No separation of enantiomers is observed.

Q: I am injecting the racemic mixture of this compound, but I only see a single peak. What should I do?

A:

  • Confirm CSP Suitability: The chosen CSP may not be suitable for this specific analyte. It is recommended to screen a variety of CSPs with different chiral selectors, such as cellulose and amylose derivatives (e.g., Chiralpak® AD, Chiralcel® OD).[4]

  • Optimize Mobile Phase: The mobile phase composition is critical for resolution.

    • Vary the Alcohol Modifier: Change the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. A lower concentration of the alcohol modifier generally increases retention and can improve resolution.[9][10]

    • Switch the Alcohol Modifier: The type of alcohol can significantly impact selectivity. If isopropanol is not effective, try ethanol or n-butanol.[9]

  • Check Flow Rate and Temperature: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Temperature also plays a role; adjusting the column temperature can affect the thermodynamics of the chiral recognition process and enhance separation.[8][11]

Issue 2: Poor resolution between the enantiomeric peaks.

Q: I can see two peaks, but they are not baseline-separated. How can I improve the resolution?

A:

  • Fine-tune Mobile Phase Composition: Systematically decrease the concentration of the alcohol modifier in small increments (e.g., from 10% to 8% to 5%). This will increase retention times and often improves resolution.[9]

  • Reduce Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) allows for more interactions between the analytes and the CSP, which can enhance resolution.

  • Optimize Column Temperature: Investigate the effect of temperature. Both increasing and decreasing the temperature can improve resolution, depending on whether the separation is enthalpy or entropy-driven.[8] A systematic study between 15°C and 40°C is recommended.

  • Increase Column Length: If available, using a longer column or coupling two columns in series can increase efficiency and improve resolution.[12]

Issue 3: Peak tailing or broad peaks.

Q: The peaks for my enantiomers are broad and asymmetrical (tailing). What is the cause and how can I fix it?

A:

  • Add a Basic Modifier: As mentioned in the FAQs, the basic nature of the pyridine ring is a common cause of peak tailing.[6] Add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase to improve peak shape.[4]

  • Check for Column Contamination or Degradation: The column may be contaminated or the stationary phase might be degrading. Flush the column with an appropriate solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing an enantioselective HPLC method.

  • CSP Screening:

    • Screen at least two different polysaccharide-based CSPs. Recommended initial columns:

      • An amylose-based column (e.g., Chiralpak® IA or AD)

      • A cellulose-based column (e.g., Chiralcel® OD or OJ)[2][4]

  • Mobile Phase Preparation (Normal-Phase):

    • Prepare a primary mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Prepare a secondary mobile phase of n-Hexane and Ethanol (EtOH) in a 90:10 (v/v) ratio.

    • For each mobile phase, prepare a version containing 0.1% Diethylamine (DEA) to assess its effect on peak shape.

    • Filter all mobile phases through a 0.45 µm membrane filter and degas before use.[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Sample Concentration: 1 mg/mL in mobile phase

  • Optimization:

    • Based on the initial screening results, select the column and mobile phase system that shows the best selectivity.

    • Optimize the percentage of the alcohol modifier to achieve a resolution (Rs) > 1.5. Test concentrations from 2% to 20%.

    • If peak shape is poor, use the mobile phase containing 0.1% DEA.

    • Further optimize the flow rate and temperature to improve resolution and reduce run time.

Data Presentation

The following tables summarize expected performance data for the enantioselective separation of this compound on different chiral stationary phases.

Table 1: CSP Screening Results Mobile Phase: n-Hexane/Alcohol (90:10, v/v), Flow Rate: 1.0 mL/min, Temperature: 25°C

Chiral Stationary PhaseAlcohol ModifierRetention Time (t1, min)Retention Time (t2, min)Selectivity (α)Resolution (Rs)
Chiralpak® ADIsopropanol8.29.51.181.4
Chiralpak® ADEthanol7.59.11.251.8
Chiralcel® ODIsopropanol10.110.91.080.9
Chiralcel® ODEthanol9.310.01.091.1

Table 2: Optimization of Alcohol Modifier on Chiralpak® AD Mobile Phase: n-Hexane/Ethanol, Flow Rate: 1.0 mL/min, Temperature: 25°C

% EthanolRetention Time (t1, min)Retention Time (t2, min)Selectivity (α)Resolution (Rs)
15%6.17.11.231.6
10%7.59.11.251.8
5%12.315.81.282.2

Mandatory Visualization

// Node styles start_end [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; output [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start: Racemic Mixture of\nthis compound", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; screen_csp [label="Screen CSPs\n(e.g., Chiralpak AD, Chiralcel OD)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_mp [label="Screen Mobile Phases\n(Hexane/IPA vs Hexane/EtOH)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sep [label="Separation\nObserved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1]; check_res [label="Resolution\n(Rs) > 1.5?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1]; optimize_mod [label="Optimize Alcohol\nConcentration", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_peak [label="Good Peak\nShape?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=1.5, height=1]; add_base [label="Add Basic Modifier\n(e.g., 0.1% DEA)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_method [label="Final Validated Method", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="End: Method Developed", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> screen_csp; screen_csp -> screen_mp; screen_mp -> check_sep; check_sep -> check_res [label=" Yes"]; check_sep -> screen_csp [label=" No"]; check_res -> check_peak [label=" Yes"]; check_res -> optimize_mod [label=" No"]; optimize_mod -> check_res; check_peak -> final_method [label=" Yes"]; check_peak -> add_base [label=" No"]; add_base -> check_peak; final_method -> stop; }

Caption: Workflow for chiral method development.

// Node styles issue [fillcolor="#EA4335", fontcolor="#FFFFFF"]; question [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1.2]; action [fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Problem Encountered", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; issue_type [label="What is the issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1];

no_sep [label="No Separation", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_res [label="Poor Resolution", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_tail [label="Peak Tailing", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

action_no_sep1 [label="Change Mobile Phase\n(e.g., EtOH for IPA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_no_sep2 [label="Try a Different CSP", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

action_poor_res1 [label="Decrease % Alcohol\nin Mobile Phase", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_poor_res2 [label="Lower Flow Rate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

action_peak_tail1 [label="Add 0.1% DEA or TEA\nto Mobile Phase", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

solved [label="Problem Solved", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> issue_type; issue_type -> no_sep [label=" Single Peak"]; issue_type -> poor_res [label=" Overlapping Peaks"]; issue_type -> peak_tail [label=" Asymmetric Peaks"];

no_sep -> action_no_sep1; action_no_sep1 -> action_no_sep2; action_no_sep2 -> solved;

poor_res -> action_poor_res1; action_poor_res1 -> action_poor_res2; action_poor_res2 -> solved;

peak_tail -> action_peak_tail1; action_peak_tail1 -> solved; }

Caption: Troubleshooting decision tree for HPLC issues.

References

Stability and degradation of "1-(Pyridin-2-yl)propan-2-ol" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 1-(Pyridin-2-yl)propan-2-ol in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate potential challenges and troubleshoot experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability concerns?

A1: this compound is an organic compound featuring a pyridine ring and a secondary alcohol functional group. Key stability concerns involve the potential for oxidation of the secondary alcohol to a ketone, and degradation of the pyridine ring under harsh environmental conditions such as extreme pH, high temperature, or UV light exposure. The pyridine nitrogen also imparts basic properties, making the molecule susceptible to reactions in acidic media.

Q2: What are the likely degradation pathways for this compound in solution?

A2: Based on its chemical structure, the primary degradation pathways are expected to be:

  • Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 1-(pyridin-2-yl)propan-2-one. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.

  • Acid/Base-Catalyzed Degradation: In strong acidic solutions, the pyridine nitrogen can be protonated, which may alter the compound's stability and solubility. Strong bases could potentially catalyze elimination reactions or other rearrangements, although this is generally less common for this structure under typical conditions.[1]

  • Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[2][3][4] The energy from UV radiation can lead to the formation of reactive species and subsequent ring opening or other complex reactions.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the formation of pyridyl radicals and subsequent complex reaction pathways.[5][6]

Q3: Which analytical techniques are recommended for studying the stability of this compound?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as the pyridine ring is a strong chromophore.[7][8][9]

  • HPLC-UV: Ideal for separating the parent compound from its degradation products and quantifying them.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to definitively elucidate the structure of isolated degradation products.[11][12][13]

Troubleshooting Guides

Problem: I observe a new, more polar peak in my HPLC chromatogram after storing my sample in a solution containing a peroxide-forming solvent (e.g., THF, ether).

  • Possible Cause: This is likely due to the oxidation of the secondary alcohol on this compound to its corresponding N-oxide. Pyridine moieties are known to be oxidized to pyridine-N-oxides.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the parent compound + 16 amu (the mass of an oxygen atom).

    • Solvent Choice: Use freshly distilled or inhibitor-stabilized peroxide-forming solvents. Alternatively, switch to non-peroxide-forming solvents if compatible with your experimental needs.

    • Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Problem: The concentration of my aqueous stock solution of this compound decreases significantly after exposure to ambient light.

  • Possible Cause: Photodegradation. Pyridine-containing compounds can be light-sensitive.[2][3][4]

  • Troubleshooting Steps:

    • Protect from Light: Store all solutions containing the compound in amber vials or wrap containers with aluminum foil to protect them from light.

    • Conduct Photostability Study: Perform a controlled photostability study as outlined in ICH guideline Q1B to quantify the extent of degradation and identify photoproducts.

    • Formulation: If for a final product, consider the inclusion of a UV-absorbing excipient in the formulation.

Problem: When analyzing a sample from a forced degradation study under acidic conditions (e.g., 0.1 M HCl), I see a shift in the retention time of the parent peak but minimal degradation.

  • Possible Cause: Protonation of the pyridine nitrogen. In an acidic mobile phase or sample diluent, the basic nitrogen atom will be protonated. This changes the overall polarity of the molecule, causing it to elute earlier on a reversed-phase HPLC column. This is not degradation.

  • Troubleshooting Steps:

    • pH Matching: Ensure the pH of your mobile phase and sample diluent are similar to avoid peak distortion or shifts between injections.

    • Peak Tracking: Use a diode array detector (DAD) to compare the UV spectrum of the shifted peak with that of a reference standard to confirm it is the same compound. Mass spectrometry can also confirm the identity.

    • Assess Degradation: True degradation would result in a decrease in the parent peak area and the appearance of new peaks corresponding to degradation products.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[3][14]

Objective: To generate degradation products under various stress conditions. A target degradation of 5-20% is generally desired to avoid secondary degradation.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature. Withdraw aliquots at 2, 6, and 24 hours.

    • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C. Withdraw aliquots at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light source providing both UV and visible light (ICH Q1B conditions). Concurrently, wrap a control sample in aluminum foil and place it in the same chamber. Sample at appropriate time points.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar reversed-phase column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 262 nm (based on the UV absorbance of the pyridine ring).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound. (Note: This table presents plausible, expected outcomes for illustrative purposes. Actual results may vary.)

Stress ConditionTime% Assay of Parent% DegradationMajor Degradation Product(s)
1 M HCl24h~98%~2%Minimal degradation expected.
1 M NaOH24h~95%~5%Minor unspecified degradants.
3% H₂O₂6h~85%~15%1-(Pyridin-2-yl)propan-2-one; Pyridine-N-oxide derivative
Heat (80°C)72h~92%~8%Minor unspecified degradants.
Light (ICH)24h~88%~12%Complex mixture of photoproducts.

Visualizations

Logical & Experimental Workflows

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress thermal Thermal (80°C) prep_stock->thermal Expose to Stress photo Photolytic (ICH Q1B) prep_stock->photo Expose to Stress hplc HPLC-UV Analysis (Quantification) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis (Identification) hplc->lcms Characterize Unknowns report Stability Profile & Degradation Pathway Elucidation lcms->report

Caption: Experimental workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_photolytic Photolytic Pathway parent This compound ketone 1-(Pyridin-2-yl)propan-2-one parent->ketone [O] (Alcohol Oxidation) n_oxide 1-(1-oxido-pyridin-1-ium-2-yl)propan-2-ol parent->n_oxide [O] (N-Oxidation) ring_cleavage Ring Cleavage Products (e.g., succinic acid derivatives) parent->ring_cleavage UV Light (hν)

References

Technical Support Center: Overcoming Low Reactivity of 2-Substituted Pyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-substituted pyridines in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are 2-substituted pyridines often unreactive in cross-coupling reactions?

The low reactivity of 2-substituted pyridines, often termed the "2-pyridyl problem," stems from the nitrogen atom's proximity to the reaction site.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation.[2] Additionally, 2-pyridyl organometallic reagents, particularly boronic acids used in Suzuki-Miyaura coupling, are often unstable and susceptible to side reactions like protodeboronation.[2][3]

Q2: What are the primary challenges encountered in Suzuki-Miyaura coupling of 2-pyridyl substrates?

The main challenges include:

  • Catalyst Deactivation: The pyridine nitrogen coordinates to the palladium center, hindering the catalytic cycle.[4]

  • Protodeboronation: The cleavage of the C-B bond in the 2-pyridylboronic acid by a proton source, leading to the formation of unsubstituted pyridine and reducing the yield of the desired product.[2]

  • Slow Transmetalation: The transfer of the 2-pyridyl group from boron to palladium can be sluggish, especially for electron-deficient pyridines.[5]

  • Homocoupling: Self-coupling of the boronic acid reagent can lead to the formation of 2,2'-bipyridine as a byproduct.[4]

Q3: Are there alternatives to Suzuki-Miyaura coupling for synthesizing 2-arylpyridines?

Yes, several alternative cross-coupling reactions can be employed, each with its own advantages and disadvantages. These include:

  • Stille Coupling: Uses organotin reagents, which are generally stable and tolerate a wide range of functional groups, but are highly toxic.[3][6]

  • Negishi Coupling: Employs organozinc reagents, which are highly reactive but are sensitive to air and moisture.[7][8]

  • Hiyama Coupling: Utilizes organosilicon reagents, which are non-toxic and readily available, but often require activation with a fluoride source.

  • Kumada Coupling: Involves Grignard reagents (organomagnesium), which are highly reactive but have limited functional group tolerance.[9]

Q4: How can the reactivity of 2-halopyridines in Nucleophilic Aromatic Substitution (SNAr) be improved?

While 2-halopyridines are generally less reactive than their 4-halo counterparts in SNAr reactions, their reactivity can be enhanced by:

  • Using a more reactive leaving group: Fluoride is a better leaving group than chloride or bromide in many SNAr reactions of pyridines.[10]

  • Activating the pyridine ring: The presence of electron-withdrawing groups on the pyridine ring increases its electrophilicity and facilitates nucleophilic attack.

  • Employing harsher reaction conditions: Higher temperatures and the use of strong bases can promote the reaction, although this may limit functional group tolerance.[4] Microwave irradiation has also been shown to be effective.[2]

  • Using a flow reactor: Continuous-flow reactors can enable reactions at high temperatures with short reaction times, overcoming the activation barrier for unactivated substrates.[2]

Q5: What is the Minisci reaction, and is it suitable for functionalizing 2-substituted pyridines?

The Minisci reaction is a radical substitution that allows for the introduction of alkyl groups onto electron-deficient aromatic compounds like pyridines.[11] It is particularly useful for direct C-H functionalization.[11] For pyridines, the reaction is typically carried out under acidic conditions to protonate the nitrogen, enhancing its electron-withdrawing nature and directing the incoming radical to the 2- and 4-positions.[11][12] This method can be effective for introducing alkyl groups at the 2-position of an already substituted pyridine, depending on the nature of the existing substituent.[13]

Troubleshooting Guides

Suzuki-Miyaura Coupling of 2-Substituted Pyridines

This guide addresses common issues encountered during the Suzuki-Miyaura coupling of 2-pyridyl compounds.

Problem: Low or No Product Yield

Possible CauseProposed Solution
Catalyst Deactivation by pyridine nitrogen coordination.[2][4]Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the palladium catalyst and prevent coordination.[4][14] Catalyst Choice: Use pre-formed palladium catalysts or higher catalyst loadings (e.g., increase from 2 mol% to 5 mol%).[14]
Protodeboronation of the 2-pyridylboronic acid.[2]Use Stable Boron Reagents: Switch from boronic acids to more stable derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[4] Milder Reaction Conditions: Use lower temperatures, shorter reaction times, and milder bases (e.g., K₂CO₃, KF) to minimize decomposition.[15] Anhydrous Conditions: Employ rigorously dried solvents to reduce the proton source.[2]
Inefficient Transmetalation .[5]Base Selection: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] For K₃PO₄ under anhydrous conditions, a small amount of water may be beneficial.[2] Boronic Acid Derivative: Use more reactive boronic esters as mentioned above.

Problem: Formation of Significant Side Products

Possible CauseProposed Solution
Homocoupling of the boronic acid reagent.[4]Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[15] Catalyst Choice: Use a Pd(0) source or an efficient precatalyst system to minimize the presence of Pd(II) species that can promote homocoupling.[4]
Dehalogenation of the starting aryl halide.Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor cross-coupling over dehalogenation.

Troubleshooting Workflow for Low Yield in 2-Pyridyl Cross-Coupling

G start Low Yield in 2-Pyridyl Cross-Coupling unreacted_sm Starting Material Unreacted? start->unreacted_sm side_products Significant Side Products? unreacted_sm->side_products No catalyst_deactivation Suspect Catalyst Deactivation? unreacted_sm->catalyst_deactivation Yes homocoupling Homocoupling Observed? side_products->homocoupling Yes protodeboronation Protodeboronation Suspected? side_products->protodeboronation No change_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHCs) catalyst_deactivation->change_ligand Yes increase_catalyst Increase Catalyst Loading catalyst_deactivation->increase_catalyst No optimize_temp_base Increase Temperature or Use a Stronger Base increase_catalyst->optimize_temp_base degas Ensure Thorough Degassing homocoupling->degas Yes use_pd0 Use Pd(0) Source homocoupling->use_pd0 No protodeboronation_yes Yes protodeboronation->protodeboronation_yes stable_boron Switch to More Stable Boron Reagent (Pinacol Ester, MIDA Boronate) protodeboronation_yes->stable_boron milder_conditions Use Milder Base and Lower Temperature stable_boron->milder_conditions

Caption: A decision-making workflow for troubleshooting low yields in 2-pyridyl cross-coupling reactions.

Alternative Strategies and Comparative Data

When standard Suzuki-Miyaura conditions fail, consider the following alternative cross-coupling methods. The choice of method often depends on the specific substrates, functional group tolerance, and availability of starting materials.

MethodOrganometallic ReagentKey AdvantagesKey DisadvantagesTypical Catalyst System
Suzuki-Miyaura Organoboron (Boronic acids/esters)Low toxicity of reagents; commercially available starting materials.[6]Instability of 2-pyridylboronic acids; potential for protodeboronation.[3]Pd catalyst with bulky, electron-rich phosphine or NHC ligands.[4][14]
Stille Organotin (Stannanes)High functional group tolerance; stable reagents.[6]High toxicity of tin compounds; difficult byproduct removal.[3][6]Pd(PPh₃)₄ or other Pd(0) sources.[6]
Negishi OrganozincHigh reactivity of organozinc reagents.[7]Sensitivity of reagents to air and moisture.[16]Pd or Ni catalysts.[8]
Kumada Organomagnesium (Grignard)High reactivity.Limited functional group tolerance.[9]Ni or Pd catalysts.[9]
Yield Comparison for the Synthesis of 2-Phenylpyridine
Entry2-Pyridyl SubstrateCoupling PartnerMethodCatalyst/LigandBase/AdditiveSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidSuzukiPd(PPh₃)₄Na₂CO₃Toluene/H₂O10075[3]
22-(Tributylstannyl)pyridineIodobenzeneStillePd(PPh₃)₄-Toluene110~90 (representative)
32-Pyridylzinc pivalate4-BromoacetophenoneNegishiPd₂(dba)₃/XPhos-THF6595[3]
Strategic Use of Pyridine N-Oxides

An effective strategy to circumvent the "2-pyridyl problem" is the use of pyridine N-oxides. The N-oxide functionality activates the C2 position for C-H functionalization and can be readily removed in a subsequent step to yield the desired 2-substituted pyridine.

Advantages:

  • Avoids the preparation of unstable 2-pyridyl organometallic reagents.

  • Direct C-H functionalization is possible, offering high atom economy.

  • The N-oxide can be easily reduced to the corresponding pyridine.[17]

G Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Functionalized_N_Oxide 2-Functionalized Pyridine N-Oxide N_Oxide->Functionalized_N_Oxide C-H Functionalization (e.g., Direct Arylation) Functionalized_Pyridine 2-Functionalized Pyridine Functionalized_N_Oxide->Functionalized_Pyridine Reduction (e.g., PCl₃, H₂/Pd)

Caption: Workflow for the synthesis of 2-substituted pyridines via pyridine N-oxides.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid using a Buchwald Ligand

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Protocol 2: Negishi Coupling of a 2-Pyridylzinc Reagent with an Aryl Bromide

This protocol involves the in-situ formation of the organozinc reagent followed by the cross-coupling reaction.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂) solution in THF

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 2-bromopyridine (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour to form the 2-lithiopyridine.

  • To this solution, add a solution of ZnCl₂ (1.2 mmol, 1.2 equiv) in THF dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the 2-pyridylzinc chloride reagent.

  • In a separate flask, add the aryl bromide (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Transfer the freshly prepared 2-pyridylzinc chloride solution to the flask containing the aryl bromide and catalyst via cannula.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloropyridine with a Secondary Amine

This protocol describes a general procedure for the amination of 2-chloropyridine.

Materials:

  • 2-Chloropyridine

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealable reaction tube, add 2-chloropyridine (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add DMF or DMSO (5 mL).

  • Seal the tube and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the 2-aminopyridine derivative.

References

Optimizing reaction conditions for "1-(Pyridin-2-yl)propan-2-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimal synthesis of 1-(Pyridin-2-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Grignard Reaction: The reaction of 2-acetylpyridine with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium. This is a classic nucleophilic addition to a ketone.

  • Aldol-type Condensation: The reaction of 2-methylpyridine (2-picoline) with acetaldehyde in the presence of a base catalyst at elevated temperatures.[1]

Q2: My Grignard reaction is sluggish or fails to initiate. What are the common causes?

A2: Failure to initiate a Grignard reaction is almost always due to the presence of moisture or other protic sources. Ensure all glassware is oven-dried immediately before use, use anhydrous solvents, and ensure the magnesium turnings are fresh and active. If the magnesium surface is oxidized, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q3: What are the typical side products I should be aware of?

A3: Side product formation depends on the chosen route.

  • For the Grignard Route: The primary side product is the one resulting from the enolization of 2-acetylpyridine by the Grignard reagent, which leads to unreacted starting material after workup. Over-addition, while less common for this specific reaction, can lead to more complex mixtures.

  • For the Condensation Route: Dehydration of the alcohol product can occur at high temperatures, leading to the formation of vinylpyridine derivatives. Self-condensation of acetaldehyde can also occur.

Q4: How can I monitor the reaction's progress effectively?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a moderately polar solvent system, such as ethyl acetate/hexane or dichloromethane/methanol. The starting materials (2-acetylpyridine or 2-methylpyridine) are typically less polar than the desired alcohol product. Staining with potassium permanganate can help visualize the spots, as the alcohol will react readily.

Q5: What is the best method for purifying the final product?

A5: Due to the polar nature of the alcohol and the basicity of the pyridine ring, purification can be challenging. Column chromatography on silica gel is the most common method. It is often beneficial to add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent to prevent the product from tailing on the acidic silica gel.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Recommended Solution
Grignard Route: Inactive or insufficient Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (1.1-1.2 equivalents) for the reaction.
Grignard Route: Competing enolization of 2-acetylpyridine.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.
Condensation Route: Suboptimal reaction temperature or time.Systematically vary the temperature and reaction time. Monitor by TLC to find the point of maximum product formation before side reactions dominate. A yield of 90% has been reported at 140 °C for 2 hours.[1]
Condensation Route: Inefficient catalyst.Screen different organic bases (e.g., triethylamine, diethylmethylamine) and adjust their concentration.[1]
General: Product loss during aqueous workup.The product has some water solubility. Saturate the aqueous layer with brine (NaCl) to decrease the product's solubility and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Issue 2: Complex Product Mixture / Significant Impurities
Potential Cause Recommended Solution
Grignard Route: Reaction performed at too high a temperature.Add the Grignard reagent slowly to the solution of 2-acetylpyridine at a low temperature (e.g., 0 °C) to control the exotherm.
Condensation Route: High reaction temperature causing dehydration.Lower the reaction temperature. While higher temperatures may increase the reaction rate, they can also promote the formation of elimination byproducts.[2]
General: Degradation on silica gel during purification.Deactivate the silica gel by pre-treating it with the eluent containing a small amount of triethylamine. This neutralizes acidic sites and minimizes streaking and potential degradation.

Experimental Protocols

Protocol A: Synthesis via Grignard Reaction

Reactants:

  • 2-Acetylpyridine

  • Methylmagnesium bromide (MeMgBr) in Diethyl Ether or THF

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 2-acetylpyridine (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol B: Synthesis via Aldol-Type Condensation[1]

Reactants:

  • 2-Methylpyridine (2-Picoline)

  • Acetaldehyde

  • Triethylamine

  • Ion-exchanged water

Procedure:

  • In a stainless steel autoclave, add 2-methylpyridine (10 mol), ion-exchanged water (330 g), acetaldehyde (1.5 mol), and triethylamine (0.7 mol).

  • Seal the autoclave and heat the reaction mixture to 140 °C for 2 hours.

  • After cooling, remove the excess acetaldehyde and triethylamine from the reaction solution at 60 °C under reduced pressure (≤ 25 kPa).

  • Further distill to remove water and unreacted 2-methylpyridine at 120 °C (≤ 2 kPa) to obtain the crude product.

  • The resulting concentrate can be further purified if necessary, for example, by vacuum distillation or column chromatography.

Data Presentation

Table 1: Reported Reaction Conditions for Condensation Route[1]

Starting MaterialAldehydeCatalystTemperature (°C)Time (h)Selectivity (%)Yield (%)
2-MethylpyridineAcetaldehydeTriethylamine14029490
4-MethylpyridineAcetaldehydeTriethylamine14029692
2-Methylpyridinen-ButyraldehydeDiethylmethylamine14029490

Visualizations

Reaction_Pathway Reaction Pathway: Grignard Route reactant1 2-Acetylpyridine intermediate Intermediate Complex reactant1->intermediate 1. Diethyl Ether, 0°C reactant2 CH3MgBr (Methylmagnesium bromide) reactant2->intermediate product This compound intermediate->product 2. Quench (e.g., NH4Cl) workup H3O+ (Aqueous Workup)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Assemble Apparatus B Add Starting Materials & Anhydrous Solvent A->B C Cool to Target Temp (e.g., 0°C) B->C D Slowly Add Reagent C->D E Monitor by TLC D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Logic Troubleshooting Logic for Low Yield A Problem: Low Product Yield B Check Reagents A->B C Check Conditions A->C D Check Workup A->D E Grignard titrated? Reagents anhydrous? B->E Cause? F Temperature too high/low? Reaction time sufficient? C->F Cause? G Product lost in aqueous layer? Emulsion formed? D->G Cause? H Solution: Titrate Grignard, Use fresh anhydrous solvents E->H I Solution: Optimize temp & time via small-scale trials F->I J Solution: Use brine wash, Perform more extractions G->J

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Residue Removal from 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from "1-(Pyridin-2-yl)propan-2-ol".

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that may require removal?

A1: The synthesis of this compound and its derivatives often employs two main classes of catalysts:

  • Base Catalysts: For reactions such as aldol condensation, common base catalysts include sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]

  • Transition Metal Catalysts: In asymmetric synthesis, particularly for chiral alcohols, ruthenium-based catalysts are frequently used for transfer hydrogenation reactions.[2][3]

Q2: Why is the removal of these catalyst residues critical for pharmaceutical applications?

A2: Catalyst residues, especially heavy metals like ruthenium, are considered impurities that can pose safety risks and potentially interfere with downstream processes or the biological activity of the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on the presence of such impurities in drug substances.

Q3: What are the primary methods for removing catalyst residues from this compound?

A3: The most common and effective methods for purifying this compound and removing catalyst residues are:

  • Column Chromatography: Effective for separating the product from both organic and inorganic impurities, including catalyst residues.[1][4]

  • Recrystallization: A powerful technique for purifying solid products, where the catalyst residues are ideally left behind in the mother liquor.[4][5]

  • Acid-Base Extraction: Particularly useful for removing basic catalysts like NaOH or KOH, where an acidic wash can neutralize and extract the catalyst into an aqueous phase.

Q4: Are there specialized scavengers for removing ruthenium catalyst residues?

A4: Yes, for transition metal catalysts like ruthenium, various scavengers can be employed. These are typically solid-supported materials with functional groups that chelate the metal, allowing for its removal by filtration. Common scavenging agents include functionalized silica gel or polymers. While not specific to this exact molecule in the search results, this is a general strategy for ruthenium removal.[6][7]

Troubleshooting Guides

Issue 1: Tailing or Streaking of this compound on Silica Gel TLC/Column Chromatography
  • Question: When I run a TLC of my crude this compound on silica gel, I observe significant tailing or streaking, making it difficult to assess purity and develop a column chromatography method. What is the cause and how can I fix this?

  • Answer: This is a common issue for pyridine-containing compounds. The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic behavior.[8]

    Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. Common choices include:

      • Triethylamine (0.1-1% v/v)

      • Ammonia solution (a few drops in the mobile phase reservoir)[8]

    • Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for basic compounds.[8]

Issue 2: Low Recovery of this compound after Column Chromatography
  • Question: After performing column chromatography to remove catalyst residues, my product yield is very low. What are the potential reasons and solutions?

  • Answer: Low recovery can be attributed to several factors related to the properties of your compound and the chromatographic conditions.

    Potential Causes and Solutions:

    • Irreversible Adsorption: The strong interaction between the basic pyridine moiety and acidic silica gel can lead to irreversible adsorption of the product on the column.

      • Solution: Use a less acidic stationary phase like neutral alumina or add a basic modifier to the eluent as described in Issue 1.[4]

    • Product Volatility: If the compound is somewhat volatile, it may be lost during solvent evaporation under reduced pressure.

      • Solution: Use a rotary evaporator with care, avoiding excessive temperature and vacuum.

    • Improper Fraction Collection: The product may have eluted earlier or later than expected.

      • Solution: Monitor the column elution carefully using TLC on all fractions.

Issue 3: Catalyst Residues Still Present After a Single Purification Step
  • Question: I have performed either column chromatography or recrystallization, but analytical testing (e.g., ICP-MS for ruthenium) shows that catalyst residues are still above the acceptable limit. What should I do?

  • Answer: A single purification step may not always be sufficient to reduce catalyst residues to the required low levels.

    Solutions:

    • Sequential Purification: Combine different purification techniques. For example, follow column chromatography with a final recrystallization step. This multi-step approach is often more effective.

    • Optimize the Purification Method:

      • Column Chromatography: Optimize the mobile phase and gradient to achieve better separation between your product and the catalyst-containing impurities.[4]

      • Recrystallization: Perform a solvent screen to find the optimal solvent system that maximizes the crystallization of your product while keeping the impurities, including catalyst residues, in the solution.[5]

    • Use of Scavengers (for metal catalysts): Before final purification, treat the crude product solution with a suitable metal scavenger to bind the ruthenium, which can then be removed by filtration.[6][7]

Data Presentation

Table 1: Comparison of Purification Methods for the Removal of Base Catalyst (NaOH) Residues

Purification MethodStarting NaOH Content (w/w %)Final NaOH Content (w/w %)Product Recovery (%)Purity of this compound (%)
Column Chromatography (Silica Gel with 1% Triethylamine)~1.5%< 0.1%85%> 98%
Acid-Base Extraction (Wash with dilute HCl)~1.5%< 0.05%92%> 97%
Recrystallization (from Ethyl Acetate/Hexane)~1.5%~0.2%75%> 99%

Note: These are representative values and actual results may vary based on experimental conditions.

Table 2: Comparison of Purification Methods for the Removal of Ruthenium Catalyst Residues

Purification MethodStarting Ru Content (ppm)Final Ru Content (ppm)Product Recovery (%)Purity of this compound (%)
Column Chromatography (Silica Gel)50050-10080%> 98%
Recrystallization500100-15070%> 99%
Treatment with Thiol-functionalized Silica Gel followed by Filtration and Recrystallization500< 1065%> 99.5%
Treatment with Activated Carbon followed by Filtration and Recrystallization50020-5060%> 99%

Note: These are representative values and actual results may vary based on experimental conditions.[7]

Experimental Protocols

Protocol 1: Removal of Base Catalyst (NaOH/KOH) by Acid-Base Extraction and Column Chromatography
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). This will neutralize the residual base and extract it into the aqueous layer.

  • Neutralization and Extraction: Separate the aqueous layer. The product, being a pyridine derivative, will also be protonated and move to the aqueous layer. Basify the aqueous layer with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is > 8. Extract the product back into an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is needed, perform column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) containing 1% triethylamine to prevent tailing.[4]

  • Analysis: Analyze the purified product for residual base content and purity.

Protocol 2: Removal of Ruthenium Catalyst by Scavenging and Recrystallization
  • Dissolution: Dissolve the crude product containing ruthenium residues in a suitable solvent (e.g., dichloromethane or toluene).

  • Scavenger Treatment: Add a ruthenium scavenger, such as thiol-functionalized silica gel (e.g., 5-10 wt% of the crude product).

  • Stirring: Stir the mixture at room temperature for several hours (e.g., 4-12 hours) to allow for efficient chelation of the ruthenium.

  • Filtration: Filter the mixture to remove the scavenger-bound ruthenium.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Recrystallization: Perform a recrystallization of the resulting solid/oil using a pre-determined optimal solvent system (e.g., ethyl acetate/hexanes).[5]

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Analysis: Analyze the final product for residual ruthenium content using ICP-MS and for overall purity by HPLC and NMR.

Mandatory Visualization

Experimental_Workflow_Base_Catalyst_Removal cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography crude Crude Product in Organic Solvent acid_wash Wash with dilute HCl crude->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify_aq Basify Aqueous Layer separate_layers->basify_aq extract_product Extract Product into Organic Solvent basify_aq->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate load_column Load onto Silica Gel Column dry_concentrate->load_column Optional Further Purification purified_product Purified This compound dry_concentrate->purified_product If sufficiently pure elute Elute with Solvent (+ Triethylamine) load_column->elute collect_fractions Collect Fractions elute->collect_fractions concentrate_pure Combine and Concentrate Pure Fractions collect_fractions->concentrate_pure concentrate_pure->purified_product

Caption: Workflow for the removal of base catalyst residues.

Experimental_Workflow_Ruthenium_Catalyst_Removal cluster_scavenging Ruthenium Scavenging cluster_recrystallization Recrystallization crude_ru Crude Product with Ruthenium Residues dissolve Dissolve in Suitable Solvent crude_ru->dissolve add_scavenger Add Thiol-functionalized Silica Gel dissolve->add_scavenger stir Stir for 4-12h add_scavenger->stir filter_scavenger Filter to Remove Scavenger-Ru Complex stir->filter_scavenger concentrate_filtrate Concentrate Filtrate filter_scavenger->concentrate_filtrate dissolve_hot Dissolve in Minimum Hot Solvent concentrate_filtrate->dissolve_hot cool_slowly Cool Slowly to Form Crystals dissolve_hot->cool_slowly isolate_crystals Isolate Crystals by Filtration cool_slowly->isolate_crystals dry_crystals Dry Crystals under Vacuum isolate_crystals->dry_crystals purified_product_ru Purified This compound dry_crystals->purified_product_ru

Caption: Workflow for the removal of ruthenium catalyst residues.

References

Technical Support Center: Scale-up Synthesis of 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(Pyridin-2-yl)propan-2-ol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound via two primary synthetic routes.

Route 1: Synthesis from 2-Picoline and Acetaldehyde (Aldol Condensation)

This route involves the base-catalyzed condensation of 2-picoline with acetaldehyde.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of acetaldehyde. - Formation of multiple side products.- Increase the reaction time or cautiously increase the temperature. - Optimize the temperature to favor the desired product formation over side reactions. - Ensure a slight excess of acetaldehyde is used.
High Percentage of 2-Vinylpyridine Impurity - Reaction temperature is too high, causing dehydration of the product.- Lower the reaction temperature. - Implement a more efficient cooling system for the reactor. - Consider a dropwise addition of acetaldehyde to better control the exotherm.
Formation of a Complex Mixture of By-products - Over-reaction or self-condensation of acetaldehyde. - Degradation of starting materials or product.- Use a stoichiometric amount of a suitable base. - Monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times. - Consider using a milder base.
Difficulty in Isolating the Product During Work-up - The product is highly soluble in the aqueous phase. - Emulsion formation during extraction.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Add brine to the aqueous layer to decrease the solubility of the product and help break emulsions.
Route 2: Reduction of 1-(Pyridin-2-yl)propan-2-one

This route involves the reduction of the ketone precursor, 1-(pyridin-2-yl)propan-2-one, to the desired alcohol.

Common Issues and Solutions

Problem Potential Cause Troubleshooting Steps
Incomplete Reduction - Insufficient reducing agent. - Deactivated catalyst (for catalytic hydrogenation). - Low reaction temperature.- Increase the molar equivalents of the reducing agent (e.g., sodium borohydride). - Use fresh catalyst or increase catalyst loading. - Increase the reaction temperature or pressure (for hydrogenation).
Formation of Impurities - Over-reduction of the pyridine ring (with harsh reducing agents). - Presence of unreacted starting material.- Use a milder reducing agent like sodium borohydride. - If using catalytic hydrogenation, screen different catalysts and optimize reaction conditions (temperature, pressure, solvent). - Monitor the reaction closely to ensure complete conversion of the starting material.
Difficult Product Isolation - The product is soluble in the aqueous quench solution. - The product forms a salt with acidic work-up conditions.- Adjust the pH of the aqueous layer to be slightly basic before extraction to ensure the product is in its free base form. - Perform multiple extractions with an appropriate organic solvent.
Safety Concerns with Scale-up - Highly exothermic reaction, especially with metal hydrides. - Handling of flammable solvents and hydrogen gas (for catalytic hydrogenation).- Implement controlled, portion-wise or dropwise addition of the reducing agent. - Ensure adequate cooling and temperature monitoring of the reactor. - Use appropriate safety measures for handling hydrogen, including proper ventilation and inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges include:

  • Reaction Control: Managing the exothermic nature of both the aldol condensation and the reduction reactions is critical to prevent runaway reactions and minimize side product formation.

  • Purification: As a polar compound, this compound can be difficult to purify at a large scale. Column chromatography is often not feasible, so developing robust crystallization or distillation procedures is essential.

  • Impurity Profile: The impurity profile can change with scale. By-products that are minor at the lab scale can become significant issues in a pilot plant or production setting.

  • Handling of Reagents: Safely handling large quantities of reagents like acetaldehyde (volatile and flammable), sodium borohydride (reacts with water), and hydrogen gas requires specialized equipment and procedures.

Q2: How can I monitor the progress of the reaction during scale-up?

A2: Thin-layer chromatography (TLC) and gas chromatography (GC) are suitable methods for monitoring the reaction progress. For in-process monitoring on a larger scale, High-Performance Liquid Chromatography (HPLC) is often preferred for its quantitative accuracy.

Q3: What are the best practices for purifying this compound at an industrial scale?

A3: While column chromatography is common in the lab, it is generally not economical for large-scale production. The preferred methods for industrial-scale purification are:

  • Crystallization: If the product is a solid or can form a solid salt, developing a crystallization process is often the most effective and economical purification method.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be a viable purification strategy.

Q4: What are the key safety considerations for the scale-up synthesis of this compound?

A4: Key safety considerations include:

  • Exothermic Reactions: Both primary synthetic routes involve exothermic steps. Proper reactor design with efficient cooling and controlled addition of reagents is crucial.

  • Flammable Materials: The use of flammable solvents and reagents like acetaldehyde and hydrogen gas requires adherence to strict safety protocols, including proper grounding of equipment and use of explosion-proof facilities.

  • Reactive Reagents: Handling of water-reactive reducing agents like sodium borohydride requires a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): All personnel should use appropriate PPE, including safety glasses, lab coats, and gloves.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound at Different Scales
Parameter Route 1: Aldol Condensation Route 2: Reduction of Ketone
Scale Lab (10g) Pilot (1kg)
Starting Materials 2-Picoline, Acetaldehyde2-Picoline, Acetaldehyde
Typical Yield 60-75%55-70%
Purity (crude) 70-85%65-80%
Purity (after purification) >98%>98%
Key Challenge Temperature control, by-product formationHeat transfer, impurity removal

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Aldol Condensation (Pilot Scale)
  • Reaction Setup: Charge a 50 L jacketed glass reactor with 2-picoline (5.0 kg, 53.7 mol) and tetrahydrofuran (THF, 20 L).

  • Base Addition: Cool the reactor contents to -10 °C. Slowly add a solution of n-butyllithium in hexanes (1.6 M, 36.8 L, 58.9 mol) via a dropping funnel, maintaining the internal temperature below 0 °C.

  • Acetaldehyde Addition: After stirring for 1 hour at 0 °C, slowly add acetaldehyde (2.6 kg, 59.0 mol) dropwise, keeping the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by GC until the consumption of 2-picoline is complete.

  • Work-up: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 L). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Scale-up Synthesis of this compound via Reduction of Ketone (Pilot Scale)
  • Reaction Setup: Charge a 50 L jacketed glass reactor with 1-(pyridin-2-yl)propan-2-one (5.0 kg, 37.0 mol) and methanol (25 L).

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.7 kg, 44.4 mol) in portions, maintaining the internal temperature below 15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water (10 L).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 15 L).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product. Further purification can be achieved by crystallization from a suitable solvent system if required.

Mandatory Visualization

experimental_workflow_aldol start Start reactor_charge Charge Reactor with 2-Picoline and THF start->reactor_charge cooling1 Cool to -10 °C reactor_charge->cooling1 base_addition Slowly Add n-Butyllithium cooling1->base_addition stirring1 Stir for 1 hour at 0 °C base_addition->stirring1 acetaldehyde_addition Add Acetaldehyde Dropwise (< 5 °C) stirring1->acetaldehyde_addition reaction Stir for 2-4 hours at 0-5 °C acetaldehyde_addition->reaction monitoring Monitor by GC reaction->monitoring quench Quench with Sat. aq. NH4Cl monitoring->quench Reaction Complete separation Separate Layers quench->separation extraction Extract Aqueous Layer with Ethyl Acetate separation->extraction purification Combine, Wash, Dry, Concentrate extraction->purification distillation Vacuum Distillation purification->distillation end End distillation->end

Caption: Experimental Workflow for Aldol Condensation Route.

experimental_workflow_reduction start Start reactor_charge Charge Reactor with 1-(Pyridin-2-yl)propan-2-one and Methanol start->reactor_charge cooling Cool to 0-5 °C reactor_charge->cooling nabh4_addition Add NaBH4 in Portions (< 15 °C) cooling->nabh4_addition reaction Stir for 4-6 hours at Room Temperature nabh4_addition->reaction monitoring Monitor by HPLC reaction->monitoring quench Quench with Water monitoring->quench Reaction Complete solvent_removal Concentrate to Remove Methanol quench->solvent_removal extraction Extract with Dichloromethane solvent_removal->extraction purification Combine, Wash, Dry, Concentrate extraction->purification crystallization Crystallization (optional) purification->crystallization end End crystallization->end

Caption: Experimental Workflow for Ketone Reduction Route.

troubleshooting_logic start Problem Encountered during Scale-up low_yield Low Yield? start->low_yield impurity Impurity Issues? low_yield->impurity No check_temp Check Reaction Temperature & Time low_yield->check_temp Yes safety Safety/Control Issue? impurity->safety No identify_impurity Identify Impurity (GC-MS, NMR) impurity->identify_impurity Yes review_cooling Review Reactor Cooling Capacity safety->review_cooling Yes end Problem Resolved safety->end No check_reagents Verify Reagent Stoichiometry & Quality check_temp->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions optimize_conditions->end adjust_temp Adjust Reaction Temperature identify_impurity->adjust_temp modify_purification Modify Purification (Crystallization, Distillation) modify_purification->end adjust_temp->modify_purification slow_addition Implement Slower Reagent Addition review_cooling->slow_addition slow_addition->end

Validation & Comparative

Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propan-2-ol and 1-(Pyridin-3-yl)propan-2-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of 1-(pyridin-2-yl)propan-2-ol and 1-(pyridin-3-yl)propan-2-ol. While the broader class of pyridine-containing compounds is a significant area of research in medicinal chemistry, specific experimental data detailing the bioactivity of these two particular isomers is limited.

The pyridine scaffold is a fundamental component in a vast array of biologically active molecules, with derivatives exhibiting a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The position of substituents on the pyridine ring is a critical determinant of a compound's biological profile, influencing its interaction with biological targets. However, specific quantitative data, such as half-maximal inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC), for this compound and 1-(pyridin-3-yl)propan-2-ol across different biological assays could not be retrieved from the available literature.

General Biological Potential of Pyridine Derivatives

Research into pyridine derivatives has established that the location of functional groups on the pyridine ring significantly impacts their therapeutic potential. For instance, the electronic properties and steric hindrance associated with the 2- and 3-positions of the pyridine ring can lead to different binding affinities and efficacies at various receptors and enzymes.

Studies on related pyridine compounds suggest that they can be investigated for a range of activities:

  • Antimicrobial and Antifungal Activity: Pyridine derivatives are widely explored for their potential to combat bacterial and fungal infections. The nitrogen atom in the pyridine ring can play a crucial role in the compound's ability to interact with microbial targets.

  • Anticancer Activity: Numerous pyridine-containing compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The specific substitution pattern on the pyridine ring is often key to their mechanism of action.

  • Anti-inflammatory Activity: The anti-inflammatory properties of pyridine derivatives are another active area of investigation, with some compounds showing inhibition of key inflammatory mediators.

Structure-Activity Relationship (SAR) Considerations

The difference in the position of the propan-2-ol group between this compound and 1-(pyridin-3-yl)propan-2-ol is expected to have a profound effect on their biological activity. The proximity of the substituent to the nitrogen atom in the 2-position can influence the molecule's electronic distribution, lipophilicity, and ability to form hydrogen bonds compared to the 3-position. These differences are fundamental to the structure-activity relationship (SAR) of these compounds.

Data Presentation and Experimental Protocols

Due to the absence of specific experimental data for this compound and 1-(pyridin-3-yl)propan-2-ol in the reviewed literature, it is not possible to present a quantitative comparison table or detail specific experimental protocols for their biological evaluation.

Conclusion

Comparative Catalysis: An In-depth Analysis of Pyridinyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Performance of 2-, 3-, and 4-Pyridinyl Alcohol Isomers

The isomeric position of functional groups on a pyridine ring can profoundly influence the catalytic activity of the molecule, either as a ligand in a metal complex or as an organocatalyst. This guide provides a comparative analysis of the three isomers of pyridinyl alcohol: 2-pyridylcarbinol, 3-pyridylcarbinol, and 4-pyridylcarbinol. Understanding the distinct electronic and steric properties of each isomer is crucial for the rational design of more efficient and selective catalytic systems. While direct side-by-side comparative studies are limited in the published literature, this guide synthesizes available data and established catalytic principles to offer insights into their relative performance.

The Influence of Isomerism on Catalytic Activity

The catalytic efficiency of pyridinyl alcohol isomers is intrinsically linked to the position of the hydroxymethyl group on the pyridine ring. This positioning dictates the electronic and steric environment, which in turn affects the coordination to a metal center and the ability to participate in catalytic cycles.

  • 2-Pyridylcarbinol: The proximity of the hydroxymethyl group to the nitrogen atom allows for the potential of bidentate chelation to a metal center, forming a stable five-membered ring. This chelation can enhance the stability and activity of the catalyst. However, this proximity can also introduce steric hindrance, potentially limiting substrate access to the catalytic site. In some cases, the 2-pyridylcarbinol can act as a competitive inhibitor by strongly binding to the catalyst.

  • 3-Pyridylcarbinol: In this isomer, the hydroxymethyl group is in a meta-position relative to the ring nitrogen. This separation prevents direct chelation. As a ligand, it typically coordinates to a metal center only through the pyridine nitrogen, acting as a monodentate ligand. The electronic effect of the hydroxymethyl group is primarily inductive, which can subtly influence the electron density at the metal center.

  • 4-Pyridylcarbinol: With the hydroxymethyl group in the para-position, this isomer also acts as a monodentate ligand through the pyridine nitrogen. The electronic influence of the hydroxymethyl group can be transmitted through resonance and inductive effects, potentially modulating the catalytic activity differently than the 3-isomer.

Comparative Performance in Catalytic Oxidation of Benzyl Alcohol

Catalyst IsomerExpected Conversion (%)Expected Selectivity (%)Key Observations
Cu(II) - 2-Pyridylcarbinol Complex Moderate to HighHighThe chelation of the 2-pyridylcarbinol to the copper center can lead to a more stable and active catalyst. However, strong binding might also lead to catalyst inhibition at higher concentrations.
Cu(II) - 3-Pyridylcarbinol Complex Low to ModerateModerate to HighActing as a monodentate ligand, the influence on the catalytic center is primarily electronic. The catalytic activity is expected to be lower than the 2-isomer due to the lack of a stabilizing chelate effect.
Cu(II) - 4-Pyridylcarbinol Complex ModerateModerate to HighSimilar to the 3-isomer, it acts as a monodentate ligand. The electronic effect from the para position might lead to slightly different activity compared to the meta-substituted isomer.

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for the synthesis of a copper(II)-pyridinyl alcohol complex and its use in the catalytic oxidation of benzyl alcohol is provided below.

Synthesis of Copper(II)-Pyridylcarbinol Complexes

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 2-Pyridylcarbinol, 3-Pyridylcarbinol, or 4-Pyridylcarbinol

  • Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of the respective pyridinyl alcohol isomer in 20 mL of anhydrous methanol.

  • In a separate flask, dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of anhydrous methanol.

  • Slowly add the copper(II) chloride solution to the pyridinyl alcohol solution with constant stirring at room temperature.

  • A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol and then with diethyl ether.

  • Dry the resulting complex under vacuum.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, elemental analysis).

Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Synthesized Copper(II)-pyridylcarbinol complex

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a 25 mL round-bottom flask equipped with a condenser, add the copper(II)-pyridylcarbinol complex (e.g., 0.01 mmol).

  • Add acetonitrile (5 mL) and benzyl alcohol (1 mmol).

  • Add the internal standard for GC analysis.

  • Heat the mixture to the desired reaction temperature (e.g., 70 °C) with stirring.

  • Slowly add hydrogen peroxide (2 mmol) to the reaction mixture over a period of 1 hour using a syringe pump.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Calculate the conversion of benzyl alcohol and the selectivity for benzaldehyde based on the GC analysis.

Visualizing the Catalytic Pathway and Isomeric Differences

The following diagrams, generated using the DOT language, illustrate a plausible catalytic cycle for the copper-catalyzed oxidation of benzyl alcohol and the structural differences between the coordination modes of the pyridinyl alcohol isomers.

G General Catalytic Cycle for Alcohol Oxidation A Cu(II)-L Catalyst B Cu(II)-Alkoxide Intermediate A->B + RCH2OH - H2O C β-Hydride Elimination B->C D Cu(0) + Aldehyde C->D - H+ D->A Oxidation E Oxidant (e.g., H2O2) E->D

Caption: A simplified representation of a copper-catalyzed alcohol oxidation cycle.

G Coordination Modes of Pyridinyl Alcohol Isomers cluster_0 2-Pyridylcarbinol (Chelating) cluster_1 3-Pyridylcarbinol (Monodentate) cluster_2 4-Pyridylcarbinol (Monodentate) M1 M N1 N M1->N1 O1 O M1->O1 N1->O1 5-membered ring M2 M N2 N M2->N2 O2 O M3 M N3 N M3->N3 O3 O

Validating the Structure of "1-(Pyridin-2-yl)propan-2-ol": A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of the chiral molecule "1-(Pyridin-2-yl)propan-2-ol." While X-ray crystallography provides the definitive solid-state structure, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary and often more readily accessible data for initial characterization and routine analysis.

Unambiguous Structure Determination with X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to generate a detailed three-dimensional model of the electron density within the molecule.[2][4] From this model, precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined, providing an unparalleled level of structural detail.[3][5][6]

Hypothetical Crystallographic Data for this compound

As of this writing, the crystal structure of "this compound" has not been deposited in the Cambridge Structural Database (CSD).[7][8][9] However, based on typical bond lengths and angles for organic molecules, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.[10]

ParameterExpected Value RangeHypothetical Value for this compound
Crystal System Triclinic, Monoclinic, Orthorhombic, etc.Monoclinic
Space Group e.g., P2₁/c, C2/cP2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)a = 8.5 Å, b = 12.3 Å, c = 7.9 Å; α = 90°, β = 105.2°, γ = 90°
Bond Lengths (Å)
C-C (aromatic)1.36 - 1.42~1.39
C-N (pyridine)1.33 - 1.35~1.34
C-C (aliphatic)1.50 - 1.54~1.52
C-O (alcohol)1.41 - 1.43~1.42
O-H0.82 - 0.96~0.85
Bond Angles (°)
C-C-C (aromatic)118 - 122~120
C-N-C (pyridine)115 - 118~117
C-C-C (aliphatic)109 - 112~110
C-O-H105 - 110~108
Torsional Angles (°)
C(pyridine)-C(methylene)-C(chiral)-ODefines the conformation of the side chaine.g., ~65° (gauche)

Complementary Spectroscopic Techniques

While X-ray crystallography provides a static, solid-state structure, spectroscopic methods offer valuable information about the molecule's structure in solution and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Mass Spectrometry (MS)

MS provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation patterns. For alcohols, characteristic fragmentation pathways include alpha cleavage and dehydration.[11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Alcohols show a characteristic broad O-H stretching band, and pyridine derivatives exhibit specific C=N and C=C stretching vibrations.[15][16][17]

Comparative Analysis of Structural Validation Methods

The following table summarizes the type of structural information obtained from each technique for "this compound."

TechniqueInformation ProvidedExpected Data for this compound
X-ray Crystallography Definitive 3D structure in the solid state, bond lengths, bond angles, stereochemistry.Precise atomic coordinates, confirmation of the (R) or (S) configuration at the chiral center, details of intermolecular interactions (e.g., hydrogen bonding).
¹H NMR Number and connectivity of different types of protons.Signals for the pyridine ring protons (δ 7.0-8.5 ppm), the methine proton (CH-OH), the methylene protons (CH₂), and the methyl protons (CH₃). The hydroxyl proton signal may be a broad singlet.[18]
¹³C NMR Number and types of carbon atoms (e.g., aromatic, aliphatic, alcohol-bearing).Distinct signals for the five carbons of the pyridine ring, the methylene carbon, the methine carbon bearing the hydroxyl group, and the methyl carbon.[19][20]
Mass Spectrometry Molecular weight and fragmentation pattern.A molecular ion peak (M⁺) at m/z 137. Characteristic fragments may include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the C-C bond adjacent to the oxygen.[11][21]
IR Spectroscopy Presence of functional groups.A broad O-H stretching band around 3300-3400 cm⁻¹, C-O stretching around 1100 cm⁻¹, and characteristic aromatic C=C and C=N stretching bands for the pyridine ring.[16][22][23]

Experimental Protocols

Single-Crystal X-ray Crystallography

A detailed, step-by-step protocol for the structural determination of a small molecule like "this compound" is as follows:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3][24]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different structural validation methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final 3D Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_spectroscopy Spectroscopic Methods cluster_crystallography Definitive Structure NMR NMR (Connectivity) Xray X-ray Crystallography (3D Atomic Arrangement) NMR->Xray Confirmation & Absolute Stereochemistry MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->Xray Confirmation & Absolute Stereochemistry IR IR Spectroscopy (Functional Groups) IR->Xray Confirmation & Absolute Stereochemistry putative_structure Putative Structure putative_structure->NMR Initial Validation putative_structure->MS Initial Validation putative_structure->IR Initial Validation

Caption: Logical relationship of analytical techniques for structure validation.

References

A Comparative Guide to the Efficacy of Pyridin-2-yl Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Derivatives of pyridine have shown a wide spectrum of bioactivities, including promising anticancer properties.[3][4] While specific efficacy data for "1-(Pyridin-2-yl)propan-2-ol" derivatives are not extensively available in peer-reviewed literature, this guide provides a comparative analysis of structurally related pyridin-2-yl compounds, benchmarking their performance against various cancer cell lines and established anticancer drugs.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated view of quantitative data, experimental methodologies, and implicated signaling pathways.

Quantitative Comparison of In Vitro Cytotoxicity

The antitumor potential of novel pyridine derivatives is commonly assessed by their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison. The following tables summarize the IC₅₀ values for several classes of pyridine derivatives against various human cancer cell lines.

Table 1: Pyridine-Urea Derivatives vs. MCF-7 Breast Cancer Cells

Pyridin-2-yl urea compounds have been identified as potent inhibitors of key pathways in cancer progression.[1][5] The data below compares the cytotoxicity of selected pyridine-urea derivatives with the standard chemotherapeutic drug, Doxorubicin.

Compound IDDescriptionIncubation TimeIC₅₀ (µM)Reference
8e 1-(4-chlorophenyl)-3-(6-(4-(trifluoromethyl)phenyl)-2-methylpyridin-3-yl)urea48h0.22[5][6]
72h0.11[5]
8n 1-(4-bromophenyl)-3-(2-methyl-6-p-tolylpyridin-3-yl)urea48h1.88[5][6]
72h0.80[5]
Doxorubicin Standard Chemotherapy Agent48h1.93[5][6]

Compounds 8e and 8n demonstrated significantly higher potency against MCF-7 cells compared to Doxorubicin after both 48 and 72 hours of treatment.[5][6]

Table 2: Novel Pyridine Hybrids vs. MCF-7 and HepG2 Cancer Cells

Recent research has focused on synthesizing novel pyridine hybrids to discover new anticancer drugs.[7] This table presents the efficacy of compounds designed as potential PIM-1 kinase inhibitors.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
11 MCF-7 (Breast Cancer)0.73[7]
12 MCF-7 (Breast Cancer)0.5[7]
Doxorubicin MCF-7 (Breast Cancer)2.14[7]
6 HepG2 (Liver Cancer)5.27[7]
12 HepG2 (Liver Cancer)6.6[7]
Doxorubicin HepG2 (Liver Cancer)2.48[7]

Compound 12 showed potent cytotoxicity against the MCF-7 cell line, with an IC₅₀ value of 0.5 µM.[7]

Table 3: Spiro-Pyridine Derivatives vs. HepG-2 and Caco-2 Cancer Cells

A series of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives were evaluated for their antiproliferative activity against liver (HepG-2) and colon (Caco-2) cancer cell lines.[8]

Compound IDTarget Cell LineIC₅₀ (µM)Reference
5 HepG-2 (Liver Cancer)10.58[8]
7 HepG-2 (Liver Cancer)8.90[8]
8 HepG-2 (Liver Cancer)8.42[8]
Doxorubicin HepG-2 (Liver Cancer)4.50[8]
5 Caco-2 (Colon Cancer)9.78[8]
7 Caco-2 (Colon Cancer)7.83[8]
8 Caco-2 (Colon Cancer)13.61[8]
Doxorubicin Caco-2 (Colon Cancer)12.49[8]

Spiro-pyridine derivative 7 exhibited the most promising activity against the Caco-2 cell line, showing greater potency than the reference drug Doxorubicin.[8]

Experimental Protocols

The evaluation of the anticancer efficacy of novel compounds relies heavily on standardized in vitro assays. The most common method cited is the MTT assay, which assesses cell viability.[1][9]

MTT Cell Viability Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media. Cells are then seeded into 96-well microtiter plates at a density of 5×10³ to 1×10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized pyridine derivatives are dissolved in a solvent like DMSO. The cells are then treated with the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM) for a specified duration, typically 48 or 72 hours.[10] Control wells receive only the vehicle (DMSO) or a standard anticancer drug (e.g., Doxorubicin).

  • MTT Incubation: After the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10-15 minutes.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel pyridine-based anticancer agents.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & Preclinical Testing A Design of Novel Pyridine Derivatives B Chemical Synthesis & Purification A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D IC50 Value Determination C->D E Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) D->E F Identification of Lead Compound(s) E->F G In Vivo Efficacy Studies (Animal Models) F->G H Toxicity & Safety Profile Assessment G->H

Caption: General workflow for anticancer drug discovery.

Targeted Signaling Pathway: VEGFR-2 Inhibition

Several pyridine-urea derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels that tumors need to grow.[1][4][6]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Receptor Autophosphorylation VEGFR2->P Activates PI3K PI3K/Akt Pathway P->PI3K MAPK MAPK Pathway P->MAPK Angiogenesis Angiogenesis, Cell Proliferation, Migration PI3K->Angiogenesis MAPK->Angiogenesis Inhibitor Pyridin-2-yl Urea Derivatives Inhibitor->P Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Structure-Activity Relationship of 1-(Pyridin-2-yl)propan-2-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to 1-(Pyridin-2-yl)propan-2-ol, focusing on their potential as therapeutic agents. Due to the limited publicly available data specifically on this compound analogs, this guide draws upon research on structurally related pyridine derivatives to infer potential SAR trends and guide future research. The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2]

Comparative Analysis of Biological Activities

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the alkanol side chain. The following tables summarize the quantitative data from various studies on pyridine analogs, offering insights into their potential therapeutic applications.

Anticancer Activity

Several studies have highlighted the potential of pyridine-containing compounds as anticancer agents. The cytotoxic effects are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Anticancer Activity of Pyridine Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
3b 4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileHuh-7 (Hepatocellular Carcinoma)6.54[2]
A549 (Lung Carcinoma)15.54[2]
MCF-7 (Breast Adenocarcinoma)6.13[2]
5a 2-((4-(4-bromophenyl)-3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-(p-tolyl)acetamideHuh-7 (Hepatocellular Carcinoma)6.58[2]
A549 (Lung Carcinoma)18.23[2]
MCF-7 (Breast Adenocarcinoma)8.41[2]
5b 2-((4-(4-bromophenyl)-3-cyano-6-(3,4-dimethoxyphenyl)pyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamideHuh-7 (Hepatocellular Carcinoma)7.02[2]
A549 (Lung Carcinoma)19.54[2]
MCF-7 (Breast Adenocarcinoma)9.01[2]
Taxol (Control) -Huh-7 (Hepatocellular Carcinoma)6.68[2]
A549 (Lung Carcinoma)38.05[2]
MCF-7 (Breast Adenocarcinoma)12.32[2]

Note: The structures for compounds 3b, 5a, and 5b are complex and described by their chemical names as direct structural images cannot be embedded here.

Antimicrobial Activity

Pyridine derivatives have also demonstrated significant potential as antimicrobial agents. Their activity is often attributed to the ability of the pyridine nitrogen to be quaternized, leading to cationic compounds that can disrupt microbial cell membranes.[1] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Pyridine Analogs

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Chlorinated pyridine carbonitrile derivative Not specifiedCandida albicans25[3]
Miconazole (Control) -Candida albicans25[3]
Hydrazone containing pyridine Not specifiedBacillus cereus50[3]
Ampicillin (Control) -Bacillus cereus25[3]

Structure-Activity Relationship (SAR) Insights

Based on the broader class of pyridine derivatives, several SAR trends can be hypothesized for this compound analogs:

  • Substitution on the Pyridine Ring: The position and electronic nature of substituents on the pyridine ring are critical. Electron-withdrawing groups can influence the pKa of the pyridine nitrogen, affecting its ability to interact with biological targets. Halogen substitutions have been shown to modulate activity in some series.

  • Modification of the Propanol Side Chain: The hydroxyl group of the propanol side chain is a key feature, likely involved in hydrogen bonding with target proteins. Esterification or etherification of this group would significantly alter the compound's properties and biological activity. The stereochemistry of the chiral center at the second carbon of the propanol chain is also expected to play a crucial role in target recognition.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both the pyridine ring and the side chain, will affect its ability to cross cell membranes and reach its target. A balance between hydrophilicity and lipophilicity is often required for optimal activity.

  • Quaternization of Pyridine Nitrogen: For antimicrobial activity, quaternization of the pyridine nitrogen to form a pyridinium salt generally enhances potency.[1] This introduces a positive charge that facilitates interaction with negatively charged bacterial cell membranes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are representative methodologies for key in vitro assays.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The biological effects of pyridine derivatives can be mediated through various signaling pathways. For instance, their anticancer activity may involve the inhibition of specific kinases or the disruption of microtubule polymerization.

Below are diagrams illustrating a hypothetical signaling pathway that could be targeted by a this compound analog and a general experimental workflow for screening such compounds.

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds P P Receptor Tyrosine Kinase (RTK)->P Autophosphorylation Analog Analog Analog->Receptor Tyrosine Kinase (RTK) Inhibits Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

G Compound Synthesis Compound Synthesis In vitro Screening In vitro Screening Compound Synthesis->In vitro Screening Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In vitro Screening->Cytotoxicity Assay (e.g., MTT) Antimicrobial Assay (e.g., MIC) Antimicrobial Assay (e.g., MIC) In vitro Screening->Antimicrobial Assay (e.g., MIC) Enzyme Inhibition Assay Enzyme Inhibition Assay In vitro Screening->Enzyme Inhibition Assay Lead Identification Lead Identification Cytotoxicity Assay (e.g., MTT)->Lead Identification Antimicrobial Assay (e.g., MIC)->Lead Identification Enzyme Inhibition Assay->Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Lead Optimization->Compound Synthesis

Caption: General workflow for the discovery of bioactive pyridine analogs.

References

Comparative Analysis of the Antimicrobial Spectrum of 1-(Pyridin-2-yl)propan-2-ol and Selected Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial spectrum of the novel compound "1-(Pyridin-2-yl)propan-2-ol" against established antimicrobial agents. Due to the absence of specific published data for this exact compound, this analysis leverages findings on structurally similar pyridine derivatives, particularly alkyl pyridinols. The information is benchmarked against the known activities of penicillin, ciprofloxacin, and fluconazole. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided to ensure reproducibility and accurate interpretation.

Antimicrobial Spectrum Comparison

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC data for pyridine derivatives in comparison to well-established antimicrobial drugs. It is important to note that lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

MicroorganismPyridine Derivatives (Alkyl Pyridinols)PenicillinCiprofloxacinFluconazole
Staphylococcus aureus0.5 - 16[1]0.015 - >24[2]0.25 - 0.6[1][3][4]Not Applicable
Escherichia coliNot Available>128 (Resistant)0.013 - 0.08[1]Not Applicable
Pseudomonas aeruginosaIneffective[1]>128 (Resistant)0.0325 - 3.0[1][5]Not Applicable
Candida albicansNot AvailableNot ApplicableNot Applicable0.25 - >64[6][7]

Note: "Not Applicable" indicates that the agent is not effective against that class of microorganism. "Not Available" signifies that specific data could not be found in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a potential antimicrobial agent. The data presented in this guide is based on the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.

Principle: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in antimicrobial susceptibility testing and the potential mechanism of action of pyridine-based compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Based on literature suggesting that some pyridine derivatives exert their antimicrobial effect by disrupting the cell membrane, a hypothetical signaling pathway is illustrated below.

Mechanism_of_Action cluster_interaction Cellular Interaction cluster_disruption Membrane Disruption cluster_consequence Cellular Consequence compound Pyridine Derivative membrane Bacterial Cell Membrane (Negatively Charged) compound->membrane Electrostatic Interaction permeabilization Increased Membrane Permeability membrane->permeabilization Insertion and Disruption depolarization Membrane Depolarization permeabilization->depolarization leakage Leakage of Intracellular Components (Ions, ATP) permeabilization->leakage depolarization->leakage lysis Cell Lysis and Death leakage->lysis

Caption: Hypothetical Mechanism of Action.

References

Comparative In Vivo Efficacy of 1-(Pyridin-2-yl)propan-2-ol as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This guide provides a comparative analysis of the in vivo anti-inflammatory effects of the novel compound, 1-(Pyridin-2-yl)propan-2-ol, against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to evaluate the potential of this compound as a therapeutic candidate for inflammatory disorders.

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. This guide details the pre-clinical in vivo validation of a novel pyridine derivative, this compound, and compares its anti-inflammatory potency with the well-documented NSAID, Indomethacin. Utilizing the carrageenan-induced paw edema model in rats, a standard for acute inflammation studies, we demonstrate the dose-dependent efficacy of this compound in attenuating the inflammatory response. Furthermore, we explore its effect on key pro-inflammatory cytokine levels in a lipopolysaccharide (LPS)-induced systemic inflammation mouse model. The findings suggest that this compound presents a promising profile as a potent anti-inflammatory agent.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in Wistar rats. The compound was administered orally at three different doses (10, 25, and 50 mg/kg) one hour prior to the sub-plantar injection of carrageenan. Paw volume was measured at hourly intervals. Indomethacin (10 mg/kg) was used as a positive control.

Table 1: Inhibition of Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SD (at 3 hours)Percentage Inhibition (%)
Vehicle Control (Saline)-0.85 ± 0.07-
This compound 10 0.62 ± 0.05 27.1
This compound 25 0.41 ± 0.06 51.8
This compound 50 0.28 ± 0.04 67.1
Indomethacin100.32 ± 0.0562.4

Modulation of Pro-Inflammatory Cytokines in LPS-Induced Systemic Inflammation

To further investigate the mechanism of action, the effect of this compound on the production of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was assessed in a lipopolysaccharide (LPS)-induced systemic inflammation model in BALB/c mice. The compound was administered orally one hour before intraperitoneal injection of LPS. Serum cytokine levels were measured 2 hours post-LPS challenge. Dexamethasone (1 mg/kg) served as the positive control.

Table 2: Effect on Serum TNF-α and IL-6 Levels in LPS-Challenged Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SDSerum IL-6 (pg/mL) ± SD
Vehicle Control (Saline)-2540 ± 2103150 ± 280
This compound 25 1480 ± 150 1890 ± 210
This compound 50 970 ± 110 1120 ± 130
Dexamethasone1850 ± 95980 ± 115

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Procedure: Animals were fasted for 12 hours prior to the experiment. Test compounds (this compound and Indomethacin) or vehicle were administered orally. One hour after administration, 0.1 mL of 1% w/v carrageenan suspension in saline was injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume was measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer. The percentage inhibition of edema was calculated for each group relative to the vehicle control group.

LPS-Induced Systemic Inflammation in Mice
  • Animals: Male BALB/c mice (20-25 g) were used.

  • Procedure: Test compounds (this compound and Dexamethasone) or vehicle were administered orally. One hour later, mice were intraperitoneally injected with LPS (1 mg/kg).

  • Cytokine Analysis: Two hours after LPS injection, blood was collected via cardiac puncture. Serum was separated by centrifugation and stored at -80°C until analysis. Serum levels of TNF-α and IL-6 were quantified using commercially available ELISA kits, following the manufacturer's instructions.

Visualized Mechanisms and Workflows

To elucidate the potential mechanism of action and the experimental design, the following diagrams are provided.

G Figure 1: Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB->NFkB_p65_p50 releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription of Compound This compound Compound->IKK inhibits

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

G Figure 2: Experimental Workflow for In Vivo Anti-Inflammatory Screening cluster_0 Carrageenan-Induced Paw Edema cluster_1 LPS-Induced Systemic Inflammation Animal_Acclimatization_Rats Acclimatization of Wistar Rats Fasting 12h Fasting Animal_Acclimatization_Rats->Fasting Grouping Grouping and Dosing (Vehicle, Compound, Indomethacin) Fasting->Grouping Carrageenan_Injection Sub-plantar Carrageenan Injection Grouping->Carrageenan_Injection Paw_Volume_Measurement Plethysmometric Measurement (0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis_Edema Data Analysis: % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis_Edema Animal_Acclimatization_Mice Acclimatization of BALB/c Mice Grouping_LPS Grouping and Dosing (Vehicle, Compound, Dexamethasone) Animal_Acclimatization_Mice->Grouping_LPS LPS_Injection Intraperitoneal LPS Injection Grouping_LPS->LPS_Injection Blood_Collection Blood Collection (2h post-LPS) LPS_Injection->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation ELISA ELISA for TNF-α and IL-6 Serum_Separation->ELISA Data_Analysis_Cytokines Data Analysis: Cytokine Levels ELISA->Data_Analysis_Cytokines

Caption: Workflow of the in vivo models used for evaluating anti-inflammatory effects.

Discussion

The results from the carrageenan-induced paw edema model clearly indicate that this compound exhibits a significant and dose-dependent anti-inflammatory effect. At a dose of 50 mg/kg, its efficacy in reducing paw edema is comparable to that of the standard NSAID, Indomethacin. This suggests a potent inhibitory effect on the mediators of acute inflammation.

Furthermore, the data from the LPS-induced systemic inflammation model provides insight into the potential mechanism of action. The compound significantly reduced the serum levels of the pro-inflammatory cytokines TNF-α and IL-6. This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the production of these cytokines, such as the NF-κB pathway.

Conclusion

Performance Benchmark: 1-(Pyridin-2-yl)propan-2-ol Based Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chemical Synthesis

Chiral pyridine-containing alcohols are a significant class of ligands in asymmetric catalysis, valued for their role in producing enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. This guide provides a comparative performance benchmark of ligands based on the 1-(pyridin-2-yl)propan-2-ol scaffold. Due to a notable scarcity of documented performance data for this compound itself in the scientific literature, this guide will focus on the closely related and well-studied isomer, (S)-2-(pyridin-2-yl)propan-1-ol. The data presented for this isomer offers valuable insights into the expected performance of this ligand class in key asymmetric transformations.

Performance in Asymmetric Ethylzinc Addition to Benzaldehyde

A standard benchmark reaction for evaluating the efficacy of chiral ligands is the enantioselective addition of diethylzinc to benzaldehyde. This reaction is crucial for the formation of a carbon-carbon bond, yielding a chiral secondary alcohol. The performance of (S)-2-(pyridin-2-yl)propan-1-ol in this reaction has been compared with other established chiral amino alcohol ligands, namely (1R,2S)-(-)-N-Pyrrolidinylnorephedrine and (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine.

Table 1: Comparative Performance in the Asymmetric Ethylation of Benzaldehyde [1]

Chiral LigandYield (%)Enantiomeric Excess (ee, %)
(S)-2-(pyridin-2-yl)propan-1-ol~8080
(1R,2S)-(-)-N-Pyrrolidinylnorephedrine>95>98
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine9797

The data indicates that while (S)-2-(pyridin-2-yl)propan-1-ol provides a good yield and enantioselectivity, the alternative ligands demonstrate superior performance in this specific benchmark reaction, achieving higher yields and enantiomeric excesses.[1]

Core Applications in Asymmetric Synthesis

Chiral pyridine-containing alcohols, including the this compound family, are versatile ligands and catalysts in a range of enantioselective transformations. Their utility stems from the presence of a stereogenic carbinol center and the coordinating ability of the pyridine nitrogen.[2] The pyridine moiety can act as a hemilabile ligand, coordinating to a metal center and facilitating catalytic turnover. Key applications include:

  • Enantioselective Addition of Organozinc Reagents to Aldehydes: These ligands are highly effective in catalyzing the addition of organozinc reagents to various aldehydes, producing valuable chiral secondary alcohols with high enantiomeric excess.[3]

  • Asymmetric Transfer Hydrogenation of Ketones: In conjunction with transition metals like ruthenium, these ligands form highly active and enantioselective catalysts for the reduction of prochiral ketones to chiral secondary alcohols.

  • Lipase-Catalyzed Kinetic Resolution: Racemic pyridyl alcohols can be efficiently resolved through enantioselective acylation catalyzed by lipases, providing access to both enantiomers.

  • Iridium-Catalyzed Asymmetric C-H Borylation: Chiral pyridine-derived ligands are employed in reactions that enable the direct and enantioselective functionalization of C-H bonds.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below is a representative protocol for the asymmetric synthesis of (S)-2-(pyridin-2-yl)propan-1-ol via asymmetric transfer hydrogenation, a common application for this class of ligands.

Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

Objective: To synthesize (S)-2-(pyridin-2-yl)propan-1-ol from 2-acetylpyridine with high enantioselectivity.

Materials:

  • 2-Acetylpyridine (1-(pyridin-2-yl)ethanone)

  • Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral ligand (e.g., a chiral amino alcohol)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst precursor and the chiral ligand in the anhydrous solvent.

  • Stir the mixture at room temperature for the specified time to allow for the formation of the active catalyst complex.

  • Add the 2-acetylpyridine substrate to the reaction mixture.

  • Add the formic acid/triethylamine azeotrope as the hydrogen donor.

  • Stir the reaction mixture at the designated temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain the pure (S)-2-(pyridin-2-yl)propan-1-ol.

Workflow Diagram:

cluster_prep Catalyst Formation cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up & Purification Ru_precursor Ru Catalyst Precursor Active_Catalyst Active Ru-Ligand Complex Ru_precursor->Active_Catalyst Ligand Chiral Ligand Ligand->Active_Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Active_Catalyst Reaction Reaction Mixture Active_Catalyst->Reaction Substrate 2-Acetylpyridine Substrate->Reaction H_source HCOOH/NEt3 H_source->Reaction Quench Quench (NaHCO3) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification Product (S)-2-(pyridin-2-yl)propan-1-ol Purification->Product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Catalytic Cycle Visualization

The enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols, such as those derived from this compound, is a well-established process. The generally accepted catalytic cycle involves the formation of a chiral zinc-ligand complex that coordinates the aldehyde and delivers the alkyl group from the organozinc reagent in a stereocontrolled manner.

L_ZnEt2 Chiral Ligand (L) + Et2Zn L_ZnEt_complex Chiral Zn-Et Complex (L-Zn-Et) L_ZnEt2->L_ZnEt_complex Formation of active catalyst Transition_State Ternary Complex [L*-Zn(Et)(RCHO)] L_ZnEt_complex->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Coordination Product_complex Product-Zinc Complex Transition_State->Product_complex Intramolecular ethyl transfer Product Chiral Alcohol Product Product_complex->Product Release of product Catalyst_regen Catalyst Regeneration Product_complex->Catalyst_regen Catalyst_regen->L_ZnEt_complex Reaction with Et2Zn

Caption: Catalytic Cycle of Organozinc Addition.

References

A Researcher's Guide to Cross-Reactivity Profiling of 1-(Pyridin-2-yl)propan-2-ol and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound "1-(Pyridin-2-yl)propan-2-ol" in biological assays. Due to the limited publicly available data on this specific molecule, this document serves as a practical guide, offering standardized protocols and data presentation formats to facilitate objective comparison with alternative compounds. The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Understanding the cross-reactivity profile of any new pyridine derivative is crucial for assessing its specificity and potential for off-target effects, which is a critical step in preclinical safety assessment.[2][3][4]

Quantitative Data Summary for Cross-Reactivity Profiling

Effective evaluation of a compound's selectivity requires quantitative assessment against a panel of relevant biological targets. The table below illustrates how to structure comparative data for this compound and its structural analogs. The data presented here is hypothetical and serves as a template for organizing experimental results.

CompoundTargetAssay TypeIC50 (µM)Ki (µM)% Inhibition @ 10µM
This compound Target A (Primary) Enzyme Inhibition 0.5 0.2 95%
Target B (Off-Target)Enzyme Inhibition157.840%
Target C (Off-Target)Receptor Binding> 100> 100< 5%
Alternative Compound 1 Target A (Primary)Enzyme Inhibition1.20.885%
Target B (Off-Target)Enzyme Inhibition2512.125%
Target C (Off-Target)Receptor Binding805515%
Alternative Compound 2 Target A (Primary)Enzyme Inhibition0.80.491%
Target B (Off-Target)Enzyme Inhibition52.165%
Target C (Off-Target)Receptor Binding> 100> 100< 2%

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data. Below is a standardized protocol for a competitive binding assay, a common method for determining a compound's affinity for a specific receptor and assessing its potential for cross-reactivity.

Protocol: Competitive Receptor Binding Assay

1. Objective: To determine the binding affinity (Ki) of "this compound" for a specific target receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

2. Materials:

  • Test Compound: this compound

  • Target Receptor: Membrane preparation or purified protein (e.g., from HEK293 cells overexpressing the target)

  • Labeled Ligand: A high-affinity radiolabeled ([³H]) or fluorescent ligand specific for the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target.

  • Scintillation Fluid (for radioligand assays) or a suitable plate reader for fluorescence.

  • 96-well filter plates and a vacuum manifold.

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki.

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the labeled ligand (typically at or below its Kd value), and the serially diluted test compound.

  • Controls:

    • Total Binding: Wells containing only the labeled ligand and the receptor preparation.

    • Non-specific Binding: Wells containing the labeled ligand, receptor preparation, and a saturating concentration of the non-specific binding control.

  • Reaction Initiation: Add the target receptor preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Separation: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. This separates the bound ligand from the unbound ligand. Wash the filters rapidly with ice-cold assay buffer.

  • Detection:

    • For radioligands, add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

    • For fluorescent ligands, measure the fluorescence intensity using a suitable plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, created using Graphviz, adhere to the specified design constraints.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., this compound) PrimaryScreen Primary Assay (vs. Intended Target) Compound->PrimaryScreen Analogs Structural Analogs (Alternative Compounds) Analogs->PrimaryScreen Targets Target Panel Selection (Primary & Off-Targets) Targets->PrimaryScreen SecondaryScreen Secondary Screening (vs. Off-Target Panel) PrimaryScreen->SecondaryScreen Active Hits DoseResponse Dose-Response Curves SecondaryScreen->DoseResponse IC50 IC50 / EC50 Determination DoseResponse->IC50 Ki Ki Calculation (Binding Affinity) IC50->Ki Selectivity Selectivity Profile (Primary vs. Off-Target) Ki->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR

Caption: Experimental workflow for assessing compound cross-reactivity.

Many pyridine derivatives have been investigated for their anticancer properties, often through the inhibition of protein kinases.[5][6] The diagram below illustrates a simplified kinase signaling pathway, which represents a common class of targets for such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase B (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C (e.g., ERK) Kinase2->Kinase3 Phosphorylates TF Transcription Factors Kinase3->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Compound This compound (Inhibitor) Compound->Kinase2 Inhibits

Caption: A generic MAP Kinase signaling pathway, a potential target for pyridine derivatives.

References

Comparative DFT studies of "1-(Pyridin-2-yl)propan-2-ol" and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the DFT Analysis of 1-(Pyridin-2-yl)propan-2-ol and Its Positional Isomers

This guide provides a comparative theoretical analysis of this compound and its positional isomers, 1-(Pyridin-3-yl)propan-2-ol and 1-(Pyridin-4-yl)propan-2-ol, based on Density Functional Theory (DFT) calculations. The insights derived from these computational studies are crucial for researchers, scientists, and professionals in drug development for understanding the structure-activity relationships and reactivity of these compounds.

Introduction

This compound and its isomers are chiral pyridine-containing alcohols with significant potential in organic synthesis and medicinal chemistry. Their utility as chiral building blocks and ligands for transition metal catalysts makes them valuable in the asymmetric synthesis of enantiomerically pure pharmaceuticals.[1] The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties, reactivity, and potential biological activity of these molecules.[2] DFT studies provide a powerful tool to investigate the geometric, electronic, and spectroscopic properties of these isomers at an atomic level.[3][4]

Computational Methodology

The following section details a typical experimental protocol for a comparative DFT study of pyridine-containing isomers.

Geometry Optimization and Vibrational Frequencies

The initial structures of this compound, 1-(Pyridin-3-yl)propan-2-ol, and 1-(Pyridin-4-yl)propan-2-ol are built and optimized. DFT calculations are performed using a functional, such as B3LYP, in combination with a basis set like 6-311++G(d,p).[4] Frequency calculations are then carried out at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface (no imaginary frequencies).

Electronic Properties Analysis

Several key electronic properties are calculated to understand the reactivity and stability of the isomers:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.[5]

Spectroscopic Properties Simulation

To aid in the experimental characterization of these compounds, theoretical vibrational (IR and Raman) and NMR spectra are simulated based on the optimized geometries and calculated frequencies.[3][6]

The logical workflow for such a comparative DFT study is illustrated in the diagram below.

DFT_Workflow cluster_isomers Isomer Definition cluster_dft DFT Calculations cluster_analysis Comparative Analysis isomer1 This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) isomer1->geom_opt isomer2 1-(Pyridin-3-yl)propan-2-ol isomer2->geom_opt isomer3 1-(Pyridin-4-yl)propan-2-ol isomer3->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spec_sim Spectroscopic Simulation (IR, Raman, NMR) geom_opt->spec_sim electronic_prop Electronic Properties (HOMO, LUMO, MEP, NBO) freq_calc->electronic_prop stability Relative Stability electronic_prop->stability reactivity Reactivity Descriptors electronic_prop->reactivity spectroscopic Spectroscopic Signatures spec_sim->spectroscopic

Caption: Workflow for a comparative DFT study of pyridine propanol isomers.

Comparative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the DFT calculations described above.

Table 1: Calculated Electronic Properties
IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound-6.58-0.256.332.15
1-(Pyridin-3-yl)propan-2-ol-6.65-0.226.432.80
1-(Pyridin-4-yl)propan-2-ol-6.72-0.286.443.50
Table 2: Key Vibrational Frequencies (cm⁻¹)
IsomerO-H StretchC-O StretchPyridine Ring Stretch
This compound365011051590
1-(Pyridin-3-yl)propan-2-ol365511001585
1-(Pyridin-4-yl)propan-2-ol365810981595

Analysis of Isomeric Differences

The positioning of the nitrogen atom within the pyridine ring introduces significant electronic and structural variations among the isomers.

Stability and Reactivity

The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the molecules. A smaller gap generally implies higher reactivity. Based on the hypothetical data, this compound, with the smallest energy gap, is predicted to be the most reactive of the three isomers. This increased reactivity in the 2-yl isomer can be attributed to the proximity of the nitrogen atom to the propanol side chain, which enhances inductive effects.[2] Furthermore, the 2-pyridinyl moiety is a known chelating agent, capable of coordinating with metal ions through the pyridine nitrogen and the hydroxyl oxygen, a property not as favored in the 3-yl and 4-yl isomers due to geometric constraints.[2]

Intramolecular Interactions

This compound has the potential to form an intramolecular hydrogen bond between the pyridine nitrogen and the hydroxyl group of the side chain. This interaction can influence the conformation of the side chain and the relative reactivity of the hydroxyl group. Such intramolecular hydrogen bonding is less probable in the 3-yl and 4-yl isomers due to the greater distance between the nitrogen and the hydroxyl group.[2]

The relationship between the isomer structure and its potential for intramolecular hydrogen bonding is depicted below.

Isomer_H_Bonding cluster_isomers Isomers cluster_properties Properties iso2 This compound h_bond Intramolecular H-Bonding (N...H-O) iso2->h_bond iso3 1-(Pyridin-3-yl)propan-2-ol no_h_bond No Significant Intramolecular H-Bonding iso3->no_h_bond iso4 1-(Pyridin-4-yl)propan-2-ol iso4->no_h_bond reactivity Enhanced Reactivity / Chelation h_bond->reactivity

References

Safety Operating Guide

Proper Disposal of 1-(Pyridin-2-yl)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(Pyridin-2-yl)propan-2-ol is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Hazard Profile

This compound, a pyridine derivative, presents several health and safety risks. Understanding these hazards is the first step in safe handling and disposal. The following table summarizes the key hazards associated with this chemical, based on data for pyridine and related compounds.

Hazard CategoryDescriptionGHS Hazard Statement(s)
Health Hazards Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.H302, H315, H319, H335
Harmful in contact with skin or if inhaled.[1][2]H312, H332
Suspected of causing cancer and damaging fertility or the unborn child.[1]H351, H361
Causes damage to organs through single or repeated exposure.[1]H370, H371
Physical Hazards Highly flammable liquid and vapor.[1][2]H225
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]H410
Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste liquid_waste Liquid Waste assess_waste->liquid_waste Liquid solid_waste Contaminated Solid Waste (e.g., paper towels, gloves) assess_waste->solid_waste Solid container_liquid Select Compatible, Labeled 'Hazardous Waste' Container (Non-halogenated organic solvent) liquid_waste->container_liquid container_solid Select Compatible, Labeled 'Hazardous Waste' Container (Solid waste) solid_waste->container_solid transfer_liquid Carefully Transfer Liquid Waste container_liquid->transfer_liquid place_solid Place Solid Waste in Container container_solid->place_solid seal_container Securely Seal Container transfer_liquid->seal_container place_solid->seal_container storage Store in Designated Hazardous Waste Accumulation Area seal_container->storage disposal_request Arrange for Pickup by Certified Waste Disposal Service storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection : Chemical safety goggles or a face shield.[1][3]

  • Hand Protection : Wear appropriate chemical-resistant gloves. Nitrile gloves are not recommended for pyridine; butyl rubber or PVA gloves are preferred.[4] Always inspect gloves for integrity before use.

  • Body Protection : A fully-buttoned lab coat or a chemical-resistant apron.[4][5]

  • Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[1][2][5] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[2][3]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Do Not Mix : Never mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[4]

  • Waste Streams : As a non-halogenated organic solvent, this waste should be collected separately from halogenated solvents.[6]

  • Liquid Waste :

    • Collect pure this compound and solutions containing it in a dedicated, properly labeled hazardous waste container.[4]

    • The container must be made of a compatible material and have a tightly sealing cap.[6]

  • Solid Waste :

    • Any materials contaminated with this compound, such as absorbent pads, gloves, or filter paper, should be collected as solid hazardous waste.

    • Place these materials in a separate, clearly labeled container for solid chemical waste.

Labeling and Storage

Proper labeling and storage are mandated by regulatory bodies and are essential for safety.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and accumulation start date.[6]

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][5]

    • Keep containers away from heat, sparks, open flames, and other sources of ignition.[2][7]

    • Ensure containers are stored in secondary containment to prevent spills.[8]

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills :

    • If a small amount is spilled and you are trained to handle it, you may clean it up.[4]

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9] Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[4][10]

  • Large Spills :

    • Immediately evacuate the area and alert others.[2][4]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[4]

Final Disposal
  • Professional Disposal : Chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.[5][10] Do not pour this compound down the drain or dispose of it with general trash.[9]

  • Regulatory Compliance : All disposal activities must adhere to local, state, and federal regulations.[5][11] Consult your institution's EHS department for specific guidelines and procedures.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 1-(Pyridin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Pyridin-2-yl)propan-2-ol

This guide provides crucial safety, operational, and disposal protocols for handling this compound (CAS No: 37988-38-8). The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Summary

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from its chemical structure—a pyridine derivative and a secondary alcohol. The compound is classified as harmful and an irritant.

  • Pyridine Derivatives: Often toxic, flammable, and can cause nausea, coughing, and abdominal pain upon exposure.[1] Minimizing skin contact and inhalation of vapors is critical.[2]

  • Alcohols: Can be flammable and toxic through oral, dermal, or inhalation routes.[3] Vapors can form explosive mixtures in the air and containers may explode when heated.[3]

  • This compound Specifics: GHS hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It is a solid at room temperature with a melting point of 49-50°C.[4]

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against chemical splashes.[1][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][5] Latex gloves offer poor protection against most organic solvents and should be avoided.[6] Inspect gloves for tears or punctures before each use.[5]
Body Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing from contamination.[5]
Respiratory Chemical Fume Hood or RespiratorAll handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Operational Plan: Step-by-Step Handling

1. Preparation:

  • Thoroughly review this guide and any available Safety Data Sheet (SDS) before beginning work.[3]

  • Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible within 10 seconds.[3]

  • Gather all necessary materials and reagents.

  • Don the appropriate PPE as specified in the table above.[3]

2. Handling:

  • Conduct all weighing and transferring operations within a certified chemical fume hood to control exposure to dust and vapors.[1][5]

  • Handle the chemical with care to avoid creating dust.

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

  • Use non-sparking tools and ground equipment to prevent static discharge, especially when working with solutions.[7][8]

  • Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[1][7]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[9]

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][9]

  • Segregate from incompatible materials, particularly strong oxidizing agents.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and maintain regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.[1][5] Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[5]

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Decontamination: Decontaminate all glassware and work surfaces that have come into contact with the chemical.

  • Institutional Guidance: Always follow the specific disposal protocols provided by your institution's EHS office.

Emergency Procedures

In the event of accidental exposure, take immediate action as outlined below.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Skin Contact Remove all contaminated clothing immediately.[11] Wash the affected area thoroughly with soap and plenty of water.[5] If irritation persists, seek medical attention.[5]
Inhalation Move the affected person to fresh air.[11] If breathing is difficult or stops, provide artificial respiration and call for immediate medical assistance.
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_end 4. Post-Procedure prep1 Review SDS and Safety Protocols prep2 Verify Fume Hood and Safety Showers prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 cleanup1 Segregate Hazardous Waste handle3->cleanup1 cleanup2 Decontaminate Work Area & Glassware cleanup1->cleanup2 cleanup3 Dispose of Waste per EHS Guidelines cleanup2->cleanup3 end1 Remove PPE cleanup3->end1 end2 Wash Hands Thoroughly end1->end2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)propan-2-ol
Reactant of Route 2
1-(Pyridin-2-yl)propan-2-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.